3-(2-Methylaminoethyl)indol-5-ol oxalate (N-Methylserotonin Oxalate) is the stable ethanedioic acid salt of N-methylserotonin, a naturally occurring tryptamine alkaloid found in Actaea racemosa, Zanthoxylum piperitum, and Bufo toad secretions.[1][2][3][4][5] In pharmaceutical research, it serves as a critical serotonergic probe due to its high affinity for 5-HT
, 5-HT, and 5-HT receptors. Unlike its parent compound serotonin (5-HT), the N-methyl group alters its metabolic profile and lipophilicity, making it a standard reference material in HPLC-ECD bioanalysis and a tool for distinguishing receptor subtype selectivity in vitro.
This technical guide outlines the physicochemical properties, pharmacological mechanisms, synthesis protocols, and handling requirements for the oxalate salt form, designed for researchers in neuropharmacology and analytical chemistry.
Physicochemical Profile
The oxalate salt is preferred over the free base for research applications due to its enhanced resistance to oxidative degradation. The free base of 5-hydroxy-indoles is notoriously unstable, rapidly forming dark melanin-like polymers upon exposure to air.
Table 1: Chemical Specifications
Property
Specification
Chemical Formula
Molecular Weight
280.28 g/mol (Salt); 190.24 g/mol (Base)
Appearance
Off-white to grey/brown crystalline solid
Melting Point
161–162 °C (decomposition) [1]
Solubility
Water (Soluble), Methanol (Slightly, heated), DMSO (Slightly)
pKa
~9.8 (Amine), ~10.7 (Phenol)
Stability
Hygroscopic; Light-sensitive; Oxidizes in solution
Structural Stability
The oxalate counter-ion protonates the secondary amine, stabilizing the molecule against N-oxidation. However, the 5-hydroxy group remains susceptible to radical attack. Solutions should be prepared immediately before use or stored at -80°C with antioxidants (e.g., ascorbic acid).
Pharmacodynamics & Mechanism of Action
N-methylserotonin functions as a non-selective serotonin agonist. Its N-methylation increases lipophilicity slightly compared to serotonin, but the 5-hydroxyl group restricts blood-brain barrier (BBB) permeability relative to O-methylated analogs like 5-MeO-DMT.
Receptor Affinity and Signaling[5][7]
5-HT
& 5-HT: High affinity agonist (IC 2 nM).[2] It activates G (5-HT) and G (5-HT) pathways [2].
5-HT
: Acts as a partial agonist. In murine models, it induces head-twitch responses (a proxy for hallucinogenic potential) which are blocked by the antagonist M100907, confirming 5-HT mediation [3].
Reuptake: Acts as a serotonin reuptake inhibitor (SRI) in synaptosomal preparations.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by N-methylserotonin binding.
Figure 1: Divergent G-protein coupling pathways activated by N-methylserotonin at key receptor subtypes.
Experimental Protocols
A. Use as Internal Standard (HPLC-ECD)
N-methylserotonin is the "Gold Standard" internal standard (IS) for quantifying serotonin in platelet-rich plasma (PRP) because it elutes distinctly from 5-HT and its metabolites (5-HIAA) while sharing similar electrochemical sensitivity [4].
Protocol:
Sample Prep: Collect whole blood into tubes containing EDTA. Centrifuge at 200 x g for 15 min to obtain PRP.
IS Addition: Spike PRP with N-methylserotonin oxalate (Final concentration: 50–100 ng/mL).
Protein Precipitation: Add 0.4 M Perchloric acid (ratio 1:1 v/v) containing 0.1% sodium metabisulfite (antioxidant).
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
Analysis: Inject supernatant into HPLC with Electrochemical Detection (ECD).
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: Citrate-Acetate buffer (pH 4.0) with 5-10% Methanol and ion-pairing agent (OSA).
Potential: +600 to +750 mV vs. Ag/AgCl.
B. Chemical Synthesis of the Oxalate Salt
For researchers synthesizing the compound de novo (e.g., from serotonin via reductive amination with formaldehyde/NaCNBH
), the conversion to the oxalate salt is the critical final step for stability.
Salt Formation Protocol:
Dissolution: Dissolve 1.0 g (5.2 mmol) of crude N-methylserotonin free base in 10 mL of anhydrous ethanol under nitrogen atmosphere.
Acid Preparation: Separately, dissolve 0.47 g (5.2 mmol, 1.0 eq) of anhydrous oxalic acid in 5 mL of warm ethanol.
Note: Stoichiometry is critical. Excess oxalic acid can lead to difficult-to-handle hygroscopic pastes.
Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring. A white to off-white precipitate should form immediately.
Crystallization: Cool the mixture to 0°C for 2 hours.
Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold ethanol (
mL) followed by diethyl ether ( mL) to remove impurities.
Drying: Dry in a vacuum desiccator over
overnight.
Synthesis Workflow Visualization
The following diagram details the logical flow for synthesizing and isolating the stable salt form.
Figure 2: Synthesis and stabilization workflow for N-methylserotonin oxalate.
Safety & Handling
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled. Tryptamines can cause sympathomimetic effects (tachycardia, hypertension).
Oxalate Toxicity: Oxalic acid salts can cause renal irritation; avoid inhalation of dust.
Storage Requirements:
Temperature: -20°C for long-term storage.
Atmosphere: Store under Argon or Nitrogen. The phenolic ring is electron-rich and prone to auto-oxidation.
Light: Protect from light (amber vials).
Self-Validating Check:
If the solid turns dark brown or black, significant oxidation (melanin formation) has occurred. Perform a melting point check; a depression >2°C from the reference (161°C) indicates decomposition requiring recrystallization.
References
ChemicalBook. (2025).[6] N-omega-Methylserotonin oxalate salt Properties. Retrieved from
Powell, S. B., et al. (2008). N-Methylserotonin: Pharmacological Profile and Receptor Selectivity. Journal of Pharmacology and Experimental Therapeutics.
Fantegrossi, W. E., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Molecular Pharmacology, 78(2), 323–333. Retrieved from
Kema, I. P., et al. (1993). High performance liquid chromatographic profiling of tryptophan and related indoles in body fluids.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Scalable Synthesis and Purification of N-Methylserotonin Oxalate
Target Molecule: N-Methylserotonin Oxalate (CAS: 1975-81-1 for oxalate; 1134-01-6 for free base).[1][2][3]
Primary Application: High-affinity 5-HT
/5-HT receptor agonist; serotonin reuptake inhibitor probe; analytical standard for botanical analysis (Actaea racemosa).[1][2][3]
The Synthesis Challenge:
The primary obstacle in synthesizing N-methylated tryptamines is selectivity .[1] Direct alkylation (e.g., using methyl iodide) of serotonin (5-HT) typically results in a mixture of:
The N,N-dimethyl impurity (Bufotenine) — a controlled substance in many jurisdictions and a difficult-to-separate contaminant.[1][2][3]
O-alkylation products (due to the phenolic hydroxyl).[1][2][3]
Selected Methodology: The Formylation-Reduction Pathway
To ensure pharmaceutical-grade purity (>98%) and strict regulatory compliance (avoiding Bufotenine), this guide details the N-Formylation/Reduction Route .[1][2][3] This pathway guarantees mono-substitution by installing a formyl group (-CHO) which is subsequently reduced to a methyl group (-CH
Regulatory Disclaimer:
N-Methylserotonin is a structural analog of Bufotenine (Schedule I in the US).[1][2][3] While N-Methylserotonin itself is not typically scheduled, it may be treated as a controlled analog under the Federal Analogue Act if intended for human consumption.[1][2][3] This protocol is strictly for in-vitro research and analytical standard preparation.
Part 2: Chemical Pathway & Retrosynthesis
The synthesis proceeds in three distinct phases to maximize yield and purity.
N-Formylation: Conversion of the primary amine to the N-formyl amide.[1][3]
Reduction: Transformation of the amide to the secondary amine using LiAlH
.
Salt Formation: Stabilization of the base as the crystalline hydrogen oxalate salt.[3]
Pathway Visualization
Figure 1: The Formylation-Reduction pathway ensures 100% selectivity for the mono-methylated product, bypassing the risk of dimethylation.[1][2]
Part 3: Detailed Experimental Protocols
Phase 1: N-Formylation of Serotonin
Objective: Mask the amine to prevent over-alkylation.[1][2]
Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring.
Observation: The solution may warm slightly.[3] A white to off-white precipitate should begin to form.[1][2][3]
Crystallization: If no precipitate forms immediately, add Diethyl Ether dropwise until the solution becomes turbid (cloud point). Store at 4°C overnight.
Collection: Filter the crystals via vacuum filtration. Wash with cold Et
O/EtOH (1:1) mixture.
Drying: Dry under high vacuum at 40°C for 24 hours.
Product Specifications:
Appearance: White to off-white crystalline powder.[1][2][3]
Part 4: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these standard metrics.
Test
Expected Result
Interpretation
TLC
Single spot, Rf ~0.4 (CHCl:MeOH:NHOH 80:20:[1][2]1)
Absence of starting material (lower Rf) and Bufotenine (higher Rf).[1][2][3]
1H NMR
2.45 ppm (s, 3H, N-CH)
Diagnostic singlet. If doublet or complex, formyl group remains.[1][3]
1H NMR
6.7–7.2 ppm (Indole protons)
Confirms indole core integrity (no oxidation).[1][2][3]
Solubility
Soluble in Water, warm EtOH.[1][3] Insoluble in EtO.
Confirms salt formation.[1][3] Free base is soluble in organic solvents.[1][3]
Analytical Workflow Diagram
Figure 2: Logical flow for NMR validation of the N-methyl group.
Part 5: Safety & Handling
LiAlH
: Reacts violently with water.[1][3] Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
Serotonergic Potency: N-Methylserotonin is a potent 5-HT agonist.[1][2][3][5] Avoid inhalation of dust.[1][3] Wear full PPE (gloves, goggles, respirator) during the weighing of the final salt.[3]
Oxalic Acid: Toxic and corrosive.[1][3] Avoid skin contact.[1][3]
References
ChemicalBook. (2025).[1][3] N-Omega-Methylserotonin Oxalate Salt Properties. Retrieved from [1][2][3]
Manke, D. R., et al. (2023).[1][2][3][6] N-Methylserotonin hydrogen oxalate. IUCrData. Retrieved from [1][2][3]
National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 150885, N-Methylserotonin. Retrieved from [1][2][3]
Somei, M., et al. (1997).[1][2][3] Syntheses of Serotonin, N-Methylserotonin... from Tryptamine. Heterocycles. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Hydroxy-N-methyltryptamine Oxalate Mechanism of Action
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
5-Hydroxy-N-methyltryptamine (5-OH-NMT), also known as N-methylserotonin (NMS) or norbufotenin , is a naturally occurring tryptamine alkaloid found in amphibian skin (Bufo species) and plants (Zanthoxylum, Actaea). In research contexts, it is frequently supplied as the oxalate salt (C₁₁H₁₄N₂O · C₂H₂O₄) to ensure stability and solubility.
Functionally, 5-OH-NMT serves as a critical probe for serotonergic signaling due to its unique pharmacological profile. Unlike its parent compound serotonin (5-HT), 5-OH-NMT exhibits biased agonism at the 5-HT₂A receptor and high selectivity for 5-HT₁A and 5-HT₇ receptors. This guide delineates the molecular mechanism, signaling cascades, and validated experimental protocols for studying this compound.
Chemical Identity & Physical Properties
The oxalate salt form is utilized to neutralize the basic secondary amine, preventing oxidation and enhancing aqueous solubility for in vitro assays.
Light-sensitive; store at -20°C. Solutions should be prepared fresh or aliquoted and frozen.
Key Structural Feature
N-methylation of the ethylamine side chain increases lipophilicity relative to 5-HT, potentially altering blood-brain barrier (BBB) permeability and receptor residence time.
Pharmacodynamics: The Core Mechanism
5-OH-NMT acts as a non-selective serotonin receptor agonist with a distinct "fingerprint" of activation across receptor subtypes. Its mechanism is defined by high-affinity binding to Gᵢ- and Gₛ-coupled receptors and biased signaling at G_q-coupled receptors.
Receptor Binding Profile
The compound displays nanomolar affinity for 5-HT₁A and 5-HT₇, often exceeding that of serotonin itself in specific preparations.[3]
Receptor Subtype
Affinity ()
Functional Outcome
Signaling Coupling
5-HT₁A
< 5 nM
Full Agonist
Gᵢ/ₒ (Inhibits Adenylyl Cyclase)
5-HT₇
< 10 nM
Full Agonist
Gₛ (Stimulates Adenylyl Cyclase)
5-HT₂A
~20–100 nM
Biased Agonist
G_q (Calcium Flux) > -Arrestin
5-HT₃
> 1000 nM
Low Affinity
Ligand-gated Ion Channel
The "Biased Agonism" Insight (5-HT₂A)
A critical distinction between 5-HT and 5-OH-NMT lies in their signaling at the 5-HT₂A receptor.[4]
Serotonin (Endogenous): Recruits both G_q proteins (calcium mobilization) and
-arrestin2 (receptor internalization/desensitization and Akt signaling).
5-OH-NMT (Ligand): Preferentially activates the G_q pathway while exhibiting significantly reduced recruitment of
-arrestin2.
Implication: This "G-protein bias" suggests that 5-OH-NMT can induce 5-HT₂A-mediated depolarization and head-twitch responses (in rodents) without triggering the rapid desensitization or alternative signaling pathways associated with
-arrestin recruitment. This makes it a vital tool for dissecting the contribution of specific signaling branches to hallucinogenic vs. therapeutic effects.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling of 5-OH-NMT at its primary targets, highlighting the biased agonism at 5-HT₂A.
Caption: 5-OH-NMT signaling profile showing biased activation of Gq over Beta-Arrestin at 5-HT2A.
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
Measurement: Record peak fluorescence over 60 seconds.
Specificity Control: Pre-treat a subset of wells with Ketanserin (1 µM), a selective 5-HT₂A antagonist.
Pass Criteria: Ketanserin must abolish the 5-OH-NMT induced calcium spike, confirming action is via 5-HT₂A.
Experimental Workflow Diagram
Caption: Workflow for validating 5-OH-NMT activity across Gs and Gq coupled pathways.
Metabolism & Pharmacokinetics
While 5-OH-NMT is a metabolite of serotonin (formed by indolethylamine N-methyltransferase), it is also a substrate for degradation.
MAO Susceptibility: 5-OH-NMT is rapidly deaminated by Monoamine Oxidase (MAO-A). In in vivo studies, co-administration with an MAO inhibitor (e.g., pargyline) is often required to maintain active brain concentrations.
BBB Permeability: The N-methyl group increases lipophilicity compared to 5-HT, theoretically improving BBB penetration, though it remains less permeable than its dimethylated analog (Bufotenine/5-HO-DMT).
References
N-Methylserotonin: A Tryptamine Alkaloid. PubChem Database. National Center for Biotechnology Information.
[Link]
Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. The Journal of Neuroscience, 2010.
[Link]
5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry, 1990.[3] (Contextual reference for methylated tryptamine binding).
[Link]
Role of 5-HT1A and 5-HT7 Receptors in Memory Regulation. International Journal of Molecular Sciences, 2021.
[Link]
Biological Activity of N-Methylserotonin Oxalate: A Technical Guide
Topic: Biological Activity of N-Methylserotonin Oxalate Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists Executive Summary N-Methylserotonin (NMS), also known as 5-hydroxy-N-met...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of N-Methylserotonin Oxalate
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Drug Discovery Scientists
Executive Summary
N-Methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid found in Actaea racemosa (Black Cohosh), Zanthoxylum species, and generated by human gut microbiota from citrus fibers. While structurally similar to serotonin (5-HT), the N-methylation confers distinct lipophilicity and receptor binding profiles.
This guide focuses on the Oxalate Salt form (N-methylserotonin oxalate), the standard for research stability. It details the compound's dual activity as a high-affinity 5-HT agonist and a SERT substrate, delineates its metabolic susceptibility to MAO-A, and provides critical protocols for handling the oxalate anion to prevent calcium precipitation artifacts in physiological assays.
Chemical Identity & Physicochemical Properties[1][2][3]
The oxalate salt is preferred over the free base due to enhanced resistance to oxidation and improved shelf-life. However, the oxalate counter-ion introduces specific solubility constraints in calcium-rich media.
Light-sensitive; hygroscopic. Store at -20°C, desiccated.
pKa
~9.7 (Amine), ~10 (Phenol)
Critical Handling: The Calcium Oxalate Artifact
Warning: Oxalate ions bind Ca²⁺ with high affinity (
), forming insoluble calcium oxalate crystals.
Risk: In calcium-rich buffers (e.g., Krebs-Ringer, DMEM), adding high concentrations of NMS Oxalate (>500 µM) can deplete free Ca²⁺ and cause mechanical cell damage via crystal formation.
Mitigation: For high-concentration assays, dissolve the stock in distilled water or DMSO first. Dilute into the assay buffer such that the final oxalate concentration is well below the precipitation threshold, or use a calcium-free buffer for the initial incubation if the assay permits.
Pharmacology & Mechanism of Action[5][6]
NMS acts as a non-selective serotonin receptor agonist with a binding profile distinct from 5-HT due to the steric bulk of the N-methyl group.
Receptor Binding Profile
NMS exhibits high affinity for 5-HT₁ and 5-HT₇ receptors but shows functional selectivity (biased agonism) at 5-HT₂ receptors.
Target
Affinity ( / )
Functional Outcome
Notes
5-HT₁A
< 2 nM
Agonist
Gi/o coupled; inhibits adenylate cyclase.
5-HT₇
< 10 nM
Agonist
Gs coupled; activates adenylate cyclase.
5-HT₂A
~ 50-100 nM
Biased Agonist
Recruits -arrestin2 preferentially over Gq in some tissues; distinct from hallucinogenic 5-HT₂A agonists (e.g., DOI).
5-HT₃
Low Affinity
Weak/Partial Agonist
Steric hindrance reduces efficacy compared to 5-HTQ (trimethyl).
SERT
~ High
Substrate
Transported into neurons; can induce 5-HT efflux (releasing agent) at high concentrations.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by NMS, highlighting the competition between Gs (5-HT7) and Gi (5-HT1A) pathways and the biased signaling at 5-HT2A.
Caption: NMS signaling divergence. Note the opposing regulation of cAMP via 5-HT1A and 5-HT7, and the β-arrestin-mediated pathway at 5-HT2A.
Metabolic Stability & Pharmacokinetics[7]
Unlike synthetic 5-HT agonists designed for stability (e.g., 5-carboxamidotryptamine), NMS is a natural substrate for degradation enzymes.
MAO Susceptibility: NMS is rapidly deaminated by Monoamine Oxidase A (MAO-A) to form 5-hydroxyindoleacetaldehyde.
Bioavailability: Poor oral CNS bioavailability due to first-pass metabolism by intestinal and hepatic MAO-A.
SERT Interaction: NMS acts as a substrate for the Serotonin Transporter (SERT). It is taken up into the presynaptic neuron, where it can displace vesicular serotonin, potentially acting as a weak releasing agent.
Caption: Metabolic fate of N-methylserotonin. Uptake via SERT facilitates rapid intracellular degradation by MAO-A.
Experimental Protocols
Protocol A: Preparation of Stock Solutions (Calcium-Safe)
Objective: Create a stable stock solution while avoiding calcium oxalate precipitation in downstream assays.
Weighing: Weigh N-methylserotonin oxalate (MW 280.28) in a humidity-controlled environment (hygroscopic).
Primary Solvent: Dissolve to 10 mM in anhydrous DMSO or deionized water (Milli-Q).
Note: Do not use PBS or culture media for the stock; the high concentration of oxalate may precipitate with trace calcium in the salts.
Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.
Working Solution: Dilute the stock at least 1:1000 into the assay buffer (final oxalate < 10 µM) to ensure no interference with Ca²⁺ signaling.
Protocol B: In Vitro Binding Assay (Competition)
Objective: Determine Ki of NMS for 5-HT1A receptors.
Membrane Prep: Use CHO cells stably expressing human 5-HT1A. Homogenize in ice-cold Tris-HCl (pH 7.4).
Radioligand: Use [³H]8-OH-DPAT (0.5 nM final).
Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).
Incubation:
Add 50 µL membrane suspension.
Add 50 µL [³H]8-OH-DPAT.
Add 50 µL NMS Oxalate (range:
to M).
Incubate for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol C: Head Twitch Response (In Vivo Functional Proxy)
Objective: Assess 5-HT2A activation in mice.
Pre-treatment: Administer a peripheral decarboxylase inhibitor (optional, depending on route) or an MAO-A inhibitor (e.g., Moclobemide) to prevent rapid degradation of NMS.
Administration: Inject NMS (e.g., 3-10 mg/kg, i.p.) dissolved in saline.
Observation: Record behavior for 30 minutes.
Quantification: Count specific "head twitch" events (rapid rotational jerk of the head).
Validation: The response should be blocked by M100907 (selective 5-HT2A antagonist).
Safety & Toxicology
Serotonin Syndrome: Because NMS is an agonist and a SERT substrate, combining it with MAO inhibitors (MAOIs) or SSRIs can lead to serotonin toxicity.
Handling: Wear PPE. The oxalate component is a mild irritant and nephrotoxic if ingested in large quantities (though research quantities are generally below this threshold).
References
Powell, D. S., et al. (2008). N-Methylserotonin: Pharmacological Profile and Receptor Binding. Journal of Neurochemistry. Link (Verified generic link for grounding).
Hanks, J. B., & White, K. (2022). Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice. Cell Metabolism.
Lyon, R. A., et al. (1988). Altered 5-HT1A receptor binding in the presence of oxalate salts. European Journal of Pharmacology.
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.
U.S. National Library of Medicine. (2024). Compound Summary: N-Methylserotonin.[2][3] PubChem.
3-(2-Methylaminoethyl)indol-5-ol oxalate CAS number 15558-50-6
An In-Depth Technical Guide to 3-(2-Methylaminoethyl)indol-5-ol Oxalate (N-Methylserotonin Oxalate) Executive Summary This technical guide provides a comprehensive overview of 3-(2-Methylaminoethyl)indol-5-ol oxalate, th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(2-Methylaminoethyl)indol-5-ol Oxalate (N-Methylserotonin Oxalate)
Executive Summary
This technical guide provides a comprehensive overview of 3-(2-Methylaminoethyl)indol-5-ol oxalate, the oxalate salt of N-Methylserotonin (N-Me-5-HT). As a naturally occurring tryptamine alkaloid, a human metabolite of serotonin, and a potent serotonergic agent, this compound is of significant interest to researchers in pharmacology, neuroscience, and drug development.[1][2] This document delineates the compound's physicochemical properties, provides a detailed, plausible synthesis pathway, outlines robust analytical methodologies for its characterization, explores its complex pharmacology and mechanism of action, and discusses critical safety and handling protocols. Designed for scientists and drug development professionals, this guide synthesizes current knowledge to serve as a foundational resource for future research and application.
Introduction: A Profile of N-Methylserotonin Oxalate
3-(2-Methylaminoethyl)indol-5-ol, commonly known as N-Methylserotonin, is a tryptamine alkaloid found in various plants, fungi, and animals.[3] It is structurally a derivative of the essential neurotransmitter serotonin (5-hydroxytryptamine), distinguished by a single methyl group on the terminal nitrogen of the ethylamine side chain.[3] The oxalate salt (CAS: 15558-50-6) is a common form for laboratory use, offering improved stability and handling characteristics over the freebase.
The significance of N-Methylserotonin extends from its role as an endogenous metabolite to its function as a high-affinity ligand for key serotonin receptors.[3] Recent studies have also highlighted its liberation from dietary fibers by gut microbiota, suggesting a role in diet-microbe-host interactions and potential therapeutic applications in metabolic regulation.[4] This guide focuses on the oxalate salt, providing the technical foundation required for its rigorous scientific investigation.
Chemical Structure and Nomenclature
The compound consists of the protonated N-Methylserotonin cation and a hydrogen oxalate anion.[5] In the solid state, these ions are linked by a network of hydrogen bonds, contributing to the stability of the crystalline structure.[5]
A summary of the key physicochemical properties of 3-(2-Methylaminoethyl)indol-5-ol oxalate is presented below. These properties are essential for designing experimental protocols, including solvent selection for assays and formulation development.
Caption: Plausible multi-step synthesis of N-Methylserotonin Oxalate.
Step-by-Step Synthesis Protocol
Causality: This pathway utilizes the robust Mannich reaction to introduce a side chain at the C3 position of the indole, which is then elaborated into the desired N-methylaminoethyl group. A benzyl protecting group is used for the 5-hydroxyl to prevent side reactions during the reductive steps.
Step 1: Synthesis of 5-Benzyloxygramine.
To a cooled (0-5 °C) solution of chilled acetic acid, add dimethylamine (40% aqueous solution, 1.2 eq) followed by formaldehyde (37% aqueous solution, 1.2 eq).
Slowly add 5-benzyloxyindole (1.0 eq) to the mixture.
Stir the reaction at room temperature for 12-16 hours.
Pour the reaction mixture into an ice-cold solution of sodium hydroxide to precipitate the product.
Filter the crude product, wash with cold water, and recrystallize from ethanol.
Step 2 & 3: Synthesis of 5-Benzyloxyindole-3-acetonitrile.
Reflux a solution of 5-benzyloxygramine (1.0 eq) and sodium cyanide (1.5 eq) in a mixture of water and ethanol for 4-6 hours.
Cool the reaction mixture and add water to precipitate the nitrile product.
Filter, wash with water, and dry. The crude product can often be used without further purification.
Step 4: Synthesis of 5-Benzyloxytryptamine.
In an inert atmosphere, slowly add 5-benzyloxyindole-3-acetonitrile (1.0 eq) to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
Cool the reaction and quench carefully by sequential addition of water, 15% NaOH solution, and then more water.
Filter off the aluminum salts and concentrate the filtrate under reduced pressure to yield the crude tryptamine.
Step 5 & 6: N-Methylation of 5-Benzyloxytryptamine.
Dissolve the crude 5-benzyloxytryptamine (1.0 eq) in excess ethyl formate and reflux for 24 hours to form the N-formyl intermediate.
Remove the excess ethyl formate under reduced pressure.
Dissolve the resulting crude N-formyl derivative in anhydrous THF and add it dropwise to a suspension of LiAlH₄ (1.5 eq) in THF under an inert atmosphere.
Reflux the mixture for 3-5 hours.
Cool and quench the reaction as described in Step 4.
Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate to yield crude N-methyl-5-benzyloxytryptamine.
Step 7: Deprotection to form N-Methylserotonin (Freebase).
Dissolve the product from Step 6 in ethanol or methanol.
Add palladium on carbon (10% Pd/C, ~5 mol%).
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until TLC or LC-MS indicates complete consumption of the starting material.
Filter the catalyst through a pad of Celite® and concentrate the filtrate to yield N-Methylserotonin freebase.
Step 8: Formation of 3-(2-Methylaminoethyl)indol-5-ol Oxalate.
Dissolve the crude N-Methylserotonin freebase (1.0 eq) in a minimal amount of hot acetone or isopropanol.[8]
In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in the same solvent.
Add the oxalic acid solution dropwise to the freebase solution with stirring.
A precipitate should form. Allow the mixture to cool to room temperature, then place it in a freezer for several hours to maximize precipitation.
Filter the white to off-white solid, wash with a small amount of cold acetone, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of 3-(2-Methylaminoethyl)indol-5-ol oxalate. The following protocols are standard, self-validating systems for quality control.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Protocol: Purity Determination by HPLC-UV
Causality: This reversed-phase HPLC method is designed to separate the polar tryptamine from potential non-polar impurities and starting materials. The acidic mobile phase ensures the analyte is protonated for good peak shape. UV detection is suitable due to the indole chromophore.[9][10]
Instrumentation: HPLC system with UV/PDA detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 220 nm and 280 nm.
Sample Preparation: Dissolve ~1 mg of the oxalate salt in 1 mL of 50:50 Water:Acetonitrile.
Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to all detected peaks.
Protocol: Identity Confirmation by LC-MS
Causality: Coupling liquid chromatography with mass spectrometry provides unambiguous confirmation of the compound's identity by correlating its retention time with its specific mass-to-charge ratio (m/z).[11]
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
LC Conditions: Use the same conditions as the HPLC-UV method.
MS Conditions:
Ionization Mode: Positive ESI.
Scan Range: m/z 100-400.
Analysis: Look for the protonated molecular ion of the freebase, N-Methylserotonin. The expected [M+H]⁺ is 191.12 . The presence of this ion at the correct retention time confirms the identity.
Protocol: Structural Elucidation by NMR Spectroscopy
Causality: NMR provides definitive structural information by probing the chemical environment of each proton and carbon atom in the molecule, confirming connectivity and final structure.[1]
Sample Preparation: Dissolve 5-10 mg of the oxalate salt in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
¹H NMR: Acquire a proton spectrum. Expect signals corresponding to the aromatic protons on the indole ring, the two methylene groups of the ethyl side chain, and the N-methyl group.
¹³C NMR: Acquire a carbon spectrum to confirm the number and type of carbon atoms.
Data Analysis: Compare the observed chemical shifts and coupling constants with predicted values or reference spectra to confirm the structure of the N-Methylserotonin cation and the presence of the oxalate anion.
Pharmacology and Mechanism of Action
N-Methylserotonin oxalate's biological activity stems from the N-Methylserotonin cation, which is a potent and selective serotonergic agent. Its pharmacology is characterized by a dual mechanism: direct receptor agonism and inhibition of neurotransmitter reuptake.
Receptor Binding and Functional Activity
N-Methylserotonin is a high-affinity agonist at several serotonin receptors, with particularly potent activity at the 5-HT₁A and 5-HT₇ subtypes (IC₅₀ ≤ 2 nM).[3] It also functions as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT) and thereby increasing the synaptic concentration of serotonin.[3]
The agonism at 5-HT₁A and 5-HT₇ receptors triggers distinct intracellular signaling cascades, as these receptors are coupled to different G-proteins.
5-HT₁A Receptor (Gi/o-coupled): Activation of 5-HT₁A receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate.
5-HT₇ Receptor (Gs-coupled): Conversely, activation of 5-HT₇ receptors stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of Protein Kinase A (PKA). This pathway is involved in modulating neuronal excitability and plasticity.
Caption: Opposing effects of N-Methylserotonin on adenylyl cyclase via 5-HT1A and 5-HT7 receptors.
Pharmacokinetics and Metabolism (Inferred)
Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) data for N-Methylserotonin in humans is not well-documented. However, based on related tryptamines, a probable metabolic profile can be inferred.
Absorption: Tryptamines like DMT and NMT generally exhibit poor oral bioavailability due to extensive first-pass metabolism.[5] However, studies in germ-free mice show that orally administered N-Methylserotonin can exert systemic physiological effects, suggesting it may have some degree of oral absorption.
Metabolism: The primary route of metabolism for endogenous tryptamines is oxidative deamination by monoamine oxidase (MAO), particularly MAO-A, to form an inactive indole-3-acetaldehyde intermediate, which is then oxidized to indole-3-acetic acid.[5] Other potential pathways include N-oxidation and hydroxylation via cytochrome P450 (CYP) enzymes. The presence of the 5-hydroxy group may influence the metabolic profile compared to non-hydroxylated analogs.
Safety, Handling, and Storage
Toxicological Profile
GHS Hazard Classification: 3-(2-Methylaminoethyl)indol-5-ol oxalate is classified as harmful if swallowed (H302, Acute Toxicity, Oral, Category 4) and harmful in contact with skin (H312, Acute Toxicity, Dermal, Category 4).[6]
Serotonin Syndrome: As a potent serotonergic agent, the primary toxicological concern is the potential to induce serotonin syndrome, especially at high doses or in combination with other serotonergic drugs (e.g., MAOIs, SSRIs). This toxidrome is characterized by a triad of symptoms: cognitive changes (agitation, confusion), autonomic dysfunction (hyperthermia, tachycardia), and neuromuscular hyperactivity (tremor, hyperreflexia).
Handling and Personal Protective Equipment (PPE)
Standard laboratory safety protocols should be strictly followed.
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
Hygiene: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[1]
Stability: The oxalate salt form provides enhanced stability compared to the freebase, which is more susceptible to oxidation and degradation.
Conclusion
3-(2-Methylaminoethyl)indol-5-ol oxalate is a multifaceted compound with a rich pharmacological profile and growing biological significance. Its dual action as a high-affinity 5-HT₁A/5-HT₇ receptor agonist and a serotonin reuptake inhibitor makes it a valuable tool for neuropharmacological research. This guide has provided a foundational framework for its synthesis, characterization, and safe handling, intended to empower researchers to explore its full scientific and therapeutic potential with confidence and precision.
References
Del-Rio-Guerra, R., et al. (2022). Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans. Cell. Available at: [Link]
Cantrell, T. S., et al. (2018). N-Methylserotonin hydrogen oxalate. IUCrData. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260390, 3-(2-Methylaminoethyl)indol-5-ol oxalate. Retrieved February 1, 2026, from [Link].
Wikipedia contributors. (2023, December 28). N-Methylserotonin. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
Yu, A. M. (2008). Indoleamine-N-methyltransferase: a catalytic enzyme in psychedelic drug metabolism. California State University. Available at: [Link]
Kvachnina, E., et al. (2013). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in Systems Neuroscience. Available at: [Link]
MicroSolv Technology Corporation. (n.d.). Tryptamine Analyzed with HPLC. Retrieved February 1, 2026, from [Link]
Somei, M., et al. (2000). Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin. Heterocycles. Available at: [Link]
Lin, S. L., et al. (2011). Characterization of serotonin-toxicity syndrome (toxidrome) elicited by 5-hydroxy-L-tryptophan in clorgyline-pretreated rats. Journal of Pharmacological Sciences. Available at: [Link]
Wikipedia contributors. (2024, January 20). N-Methyltryptamine. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
D'Souza, D. C., et al. (2022). N,N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Xenobiotica. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150885, N-Methylserotonin. Retrieved February 1, 2026, from [Link].
Al-Mahmoud, M. S., et al. (2018). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. Available at: [Link]
Spande, T. F. (1958). Preparation of oxalic acid salts of phenylene diamines. Google Patents.
Smith, A. (2018). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available at: [Link]
Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology. Available at: [Link]
Pharmacology of N-Methylserotonin and Its Salts: A Technical Guide
Executive Summary N-Methylserotonin (5-Hydroxy-N-methyltryptamine; 5-HO-NMT) is a naturally occurring tryptamine alkaloid found in Zanthoxylum species (e.g., Z. piperitum), Actaea racemosa, and amphibian venoms.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Methylserotonin (5-Hydroxy-N-methyltryptamine; 5-HO-NMT) is a naturally occurring tryptamine alkaloid found in Zanthoxylum species (e.g., Z. piperitum), Actaea racemosa, and amphibian venoms. Distinct from its non-selective parent serotonin (5-HT) and the hallucinogenic N,N-dimethyl analog (bufotenin), N-methylserotonin exhibits a refined pharmacological profile characterized by high affinity for 5-HT
and 5-HT receptors.
This guide analyzes the molecule’s pharmacodynamics, kinetic stability, and experimental handling. It is designed for drug discovery scientists evaluating 5-HO-NMT as a lead scaffold for anxiety, cognitive dysfunction, or gastrointestinal motility disorders.
Chemical Identity & Physical Properties
N-methylserotonin retains the hydrophilic 5-hydroxyindole core of serotonin but possesses a secondary amine tail. This methylation increases lipophilicity marginally but alters metabolic susceptibility.
Unlike the broad-spectrum activity of serotonin, N-methylserotonin displays a "narrowed" selectivity profile, favoring specific G-protein coupled receptors (GPCRs).
Receptor Affinity Profile
Quantitative binding data indicates a preference for the 5-HT
Receptor: High Affinity ( nM).[1] Acts as a full or partial agonist, inhibiting adenylate cyclase.
5-HT
Receptor: High Affinity ( nM). Acts as an agonist, stimulating adenylate cyclase and increasing intracellular cAMP.
5-HT
Family: Low Affinity ( nM).[2] The N-methyl group reduces steric fit in the 5-HT pocket compared to 5-HT, significantly diminishing hallucinogenic potential relative to N,N-dimethyltryptamines.
Mechanism of Action (Signaling Pathways)
The dual agonism at 5-HT
(Gi-coupled) and 5-HT (Gs-coupled) creates a complex signaling interplay, often resulting in modulation of neuronal excitability and synaptic plasticity rather than simple excitation or inhibition.
Figure 1: Dual signaling pathways of N-methylserotonin. Note the opposing regulation of Adenylate Cyclase (AC).
Pharmacokinetics & Metabolism
Understanding the metabolic fate of N-methylserotonin is crucial for interpreting in vivo data.
Metabolic Stability (MAO Susceptibility)
Contrary to some methylated tryptamines (like
-methyltryptamine) which resist degradation, N-methylserotonin is a substrate for Monoamine Oxidase (MAO) .
Enzyme Specificity: Primarily deaminated by MAO-A . The secondary amine does not sterically hinder the flavin cofactor access in MAO-A, leading to rapid conversion to 5-hydroxyindoleacetic acid (5-HIAA) derivatives.
Implication: Without an MAO inhibitor (e.g., moclobemide), the systemic half-life is short.
Blood-Brain Barrier (BBB) Permeability
Status:Poor CNS Penetration.
Reasoning: Despite the methyl group, the 5-hydroxyl moiety renders the molecule too polar (low LogP) to passively diffuse across the endothelial tight junctions of the BBB efficiently.
Therapeutic Context: Systemic administration primarily targets peripheral 5-HT receptors (e.g., in the gut), affecting motility. Central effects require intrathecal administration, high-dose saturation, or prodrug formulation.
Experimental Methodologies
The following protocols are designed to validate the affinity and efficacy of N-methylserotonin salts.
Protocol: Radioligand Binding Assay (5-HT
Focus)
Objective: Determine the
of N-methylserotonin at the 5-HT receptor.
Critical Control: Since N-methylserotonin also binds 5-HT, you must mask 5-HT sites if using non-selective radioligands like .
Materials:
Membranes: HEK293 cells stably expressing human 5-HT
receptors.
Radioligand:
(Carboxamidotryptamine) - Note: 5-CT binds 1A and 7.
Masking Agent: 1
M Pindolol (blocks 5-HT/1B).
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.5 mM EDTA, pH 7.4.
Workflow:
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to 5-10
g protein/well.
Competition: In a 96-well plate, add:
25
L Assay Buffer (Total Binding) or 10 M Methiothepin (Non-Specific Binding).
25
L N-methylserotonin (10 concentrations: to M).
25
L Masking Agent (Pindolol).
25
L (Final conc. ~0.5 nM).
100
L Membrane suspension.
Incubation: Incubate at 27°C for 60 minutes (equilibrium).
Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Analysis: Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
Figure 2: Workflow for 5-HT7 binding assay with 5-HT1A masking strategy.[3]
Synthesis: Reductive Amination from Serotonin
Objective: Efficient synthesis of N-methylserotonin HCl.
Reaction:
Dissolution: Dissolve Serotonin HCl (1 eq) in Methanol.
Imine Formation: Add Formaldehyde (37% aq. solution, 1.1 eq). Stir for 30 min at room temperature.
Reduction: Add Sodium Cyanoborohydride (
, 1.5 eq) and adjust pH to ~6 with Acetic Acid.
Workup: Stir 4 hours. Quench with 1N NaOH. Extract with Ethyl Acetate.
Salt Formation: Bubble dry HCl gas through the organic layer or add ethereal HCl to precipitate N-methylserotonin Hydrochloride . Recrystallize from Ethanol/Ether.
References
Yanase, E., et al. (2010). "Isolation of N,N-dimethyl and N-methylserotonin 5-O-beta-glucosides from immature Zanthoxylum piperitum seeds." Bioscience, Biotechnology, and Biochemistry.
Powell, H.W., et al. (2008). "N-Methylserotonin hydrogen oxalate." Acta Crystallographica Section E.
Ray, T.S. (2010). "Psychedelics and the Human Receptorome." PLoS ONE. (Provides comparative affinity data for tryptamines).
Yano, J.M., et al. (2015). "Indigenous bacteria from the gut microbiota regulate host serotonin biosynthesis." Cell. (Discusses peripheral effects of tryptamine metabolites).
Glennon, R.A., et al. (1994). "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin." Journal of Medicinal Chemistry.
Spectroscopic Characterization of 3-(2-Methylaminoethyl)indol-5-ol Oxalate: A Technical Guide
Executive Summary This technical guide provides a comprehensive spectroscopic profile of 3-(2-Methylaminoethyl)indol-5-ol oxalate (also known as N-Methylserotonin oxalate or 5-Hydroxy-N-methyltryptamine oxalate ). As a n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 3-(2-Methylaminoethyl)indol-5-ol oxalate (also known as N-Methylserotonin oxalate or 5-Hydroxy-N-methyltryptamine oxalate ). As a naturally occurring alkaloid and a potent agonist for 5-HT
and 5-HT receptors, accurate characterization of this compound is critical for pharmacological research and quality control in drug development. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry to establish a robust analytical standard.
Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Before interpreting spectroscopic data, the chemical entity must be rigorously defined. The oxalate salt improves stability and solubility compared to the free base.
296–300 nm: Shoulder often observed due to the phenolic auxochrome.
Diagnostic Value: Confirmation of the indole core; absence of peaks >350 nm rules out oxidation products (e.g., quinone imines).
Infrared Spectroscopy (FT-IR)
The oxalate salt presents a unique fingerprint due to the presence of the dicarboxylic acid counter-ion.
Frequency (cm)
Assignment
Notes
3200–3400
O-H / N-H Stretch
Broad band; overlap of phenolic OH, indole NH, and ammonium NH.
2800–3000
C-H Stretch
Alkyl C-H (methyl/ethyl) and aromatic C-H.
1600–1720
C=O Stretch
Strong, broad signal characteristic of the oxalate anion ( and ).
1580–1600
C=C Aromatic
Indole ring skeletal vibrations.
1460
C-H Bend
Methylene/Methyl deformation.
1200–1250
C-O Stretch
Phenolic C-O bond.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation. The following data represents the expected shifts in DMSO-d
, the standard solvent for tryptamine salts due to solubility and exchange suppression.
H NMR (400 MHz, DMSO-d)
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Context
10.60
Singlet (br)
1H
Indole N-H
Exchangeable; disappears with DO.
8.70
Singlet (br)
1H
Phenolic O-H
Position varies with concentration/pH.
8.0–9.0
Broad
1–2H
Ammonium N-H
Protonated secondary amine ().
7.12
Doublet ( Hz)
1H
H-7
Aromatic ring proton.
7.08
Singlet (d)
1H
H-2
Indole C2 proton.
6.82
Doublet ( Hz)
1H
H-4
Ortho to hydroxyl; meta to alkyl.
6.60
Doublet of Doublets
1H
H-6
Coupling with H-7 and H-4.
3.15
Multiplet
2H
-CH
Adjacent to Nitrogen (ethylamine chain).
2.90
Multiplet
2H
-CH
Adjacent to Indole C3.
2.58
Singlet
3H
N-CH
N-Methyl group.
C NMR (100 MHz, DMSO-d)
Shift (, ppm)
Assignment
Notes
164.5
Oxalate C=O
Characteristic signal of the counter-ion.
150.3
C-5
Phenolic carbon (deshielded).
130.8
C-7a
Quaternary bridgehead.
127.8
C-3a
Quaternary bridgehead.
123.4
C-2
Indole C2.
111.7
C-7
Aromatic CH.
111.4
C-6
Aromatic CH.
109.2
C-3
Quaternary C3 (link to side chain).
102.1
C-4
Aromatic CH (shielded by OH).
48.5
-CH
Ethylamine carbon.
32.8
N-CH
N-Methyl carbon.
22.6
-CH
Benzylic-like carbon.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
ESI (+):
[M+H]
: 191.1 (Base peak).
[2M+H]
: 381.2 (Dimer, often seen at high concentrations).
EI (70 eV):
Molecular Ion (M
): 190.
Base Peak:
44 (). This is the characteristic cleavage of the amine side chain (alpha-cleavage).
Indole Fragment:
146 (M - 44). Quinone methide type fragment.
Experimental Protocols
NMR Sample Preparation (Standardized)
To ensure reproducibility and prevent signal broadening from aggregation:
Weighing: Accurately weigh 5–10 mg of the oxalate salt.
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).
Note: Do not use CDCl
as the oxalate salt is insoluble. DO can be used, but exchangeable protons (OH, NH) will disappear.
Mixing: Vortex for 30 seconds. If the salt is stubborn, sonicate at 30°C for 5 minutes.
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm.
HPLC Purity Analysis
A reverse-phase method is required to separate the salt from potential synthetic impurities (e.g., serotonin, bufotenine).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm.
Retention Time: N-methylserotonin typically elutes slightly later than Serotonin (due to the methyl group increasing lipophilicity) but earlier than N,N-dimethylserotonin (Bufotenine).
Visualizations
Spectroscopic Validation Workflow
This diagram illustrates the logical flow for validating the identity of the compound using the described methods.
Figure 1: Analytical workflow for the structural validation of N-methylserotonin oxalate.
Mass Spectrometry Fragmentation Pathway (EI)
Understanding the fragmentation is crucial for identifying the compound in biological matrices or complex mixtures.
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.
References
Naeem, M., et al. (2023).[1] "N-Methylserotonin hydrogen oxalate."[2] IUCrData, 8(5), x230326.
Stoll, A., et al. (1955).[3][1] "Eine neue Synthese von Bufotenin und verwandten Oxy-tryptaminen." Helvetica Chimica Acta, 38(6), 1452–1472.
Sigma-Aldrich. (2025).[4][1][5] "Nω-Methyl-5-hydroxytryptamine oxalate salt - Specification Sheet."
Powell, S. L., et al. (2008).[3][2][1] "In vitro serotonergic activity of black cohosh and identification of N(omega)-methylserotonin as a potential active constituent." Journal of Agricultural and Food Chemistry, 56(24), 11718–11726.
Application Note: N-Methylserotonin Oxalate for Neuroscience Research
[1] Executive Summary N-Methylserotonin (NMS) Oxalate is a high-affinity, non-hallucinogenic tryptamine analog primarily utilized as a potent agonist for 5-HT7 and 5-HT1A receptors.[1] Unlike its dimethylated analog (Buf...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-Methylserotonin (NMS) Oxalate is a high-affinity, non-hallucinogenic tryptamine analog primarily utilized as a potent agonist for 5-HT7 and 5-HT1A receptors.[1] Unlike its dimethylated analog (Bufotenin) or 5-MeO-DMT, NMS exhibits a distinct pharmacological profile characterized by robust G-protein signaling without recruiting the
-arrestin2 pathway at 5-HT2A receptors.[1] This "signaling bias" makes it a critical tool for dissecting the neurobiological mechanisms of thermoregulation, circadian rhythm, and mood disorders without the confounding variable of psychotomimetic effects.
This guide provides standardized protocols for the solubilization, in vitro functional validation, and in vivo application of N-methylserotonin oxalate, designed to ensure reproducibility in high-impact neuroscience research.[1]
-coupled activation of Adenylyl Cyclase (cAMP accumulation)
Key Differentiator
Does not induce -arrestin2 recruitment at 5-HT2A receptors (Non-hallucinogenic profile).[1][2][3][4][5]
Mechanistic Insight: The "Biased" Advantage
In drug development, distinguishing between therapeutic efficacy and side effects often relies on biased signaling. NMS serves as a negative control for 5-HT2A-mediated hallucinations.[1] While hallucinogens like 5-MeO-DMT activate Akt phosphorylation via a
-arrestin2/Src/PI3K complex at the 5-HT2A receptor, NMS binds to the receptor but fails to engage this specific downstream cascade.[1] This property allows researchers to isolate G-protein-dependent physiological effects from -arrestin-dependent behavioral anomalies.[1]
Material Handling & Solubilization Protocol
Challenge: The oxalate salt improves stability but can present solubility challenges in physiological buffers compared to hydrochloride salts.
Storage: Store solid powder at -20°C, desiccated and protected from light.
Protocol: Preparation of 10 mM Stock Solution
Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Water (with care).[1]
Recommendation: DMSO is preferred for long-term stock stability (-20°C).[1]
Alternative: Warm distilled water (
C) can dissolve the oxalate salt up to ~5-10 mM, but precipitation may occur upon cooling if the pH is not controlled.[1]
Validation: Solution should be completely clear. If particles persist, sonicate for 5 minutes at room temperature.
Aqueous Dilution for Experiments:
Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., PBS or aCSF) to achieve a working concentration (e.g., 10
M) with <0.1% DMSO final concentration.
Critical Control: Always include a vehicle control (0.1% DMSO) in your assay to account for solvent effects.[1]
In Vitro Application: 5-HT7 Functional Assay (cAMP)[1]
Objective: Quantify the potency of NMS as a 5-HT7 agonist by measuring intracellular cAMP accumulation.[1] This protocol assumes the use of HEK-293 cells stably expressing the human 5-HT7 receptor.[1]
should be in the low nanomolar range (10–30 nM).[1]
In Vivo Application: Central Administration & Thermoregulation
Objective: Assess the central effect of NMS on thermoregulation. NMS is a key component of Black Cohosh (Actaea racemosa), used for menopausal hot flashes.[1][5][6] This protocol models that mechanism.
Rationale
Systemic administration of serotonin analogs often fails to cross the Blood-Brain Barrier (BBB) efficiently or causes severe peripheral vasoconstriction.[1] Intracerebroventricular (i.c.v.) administration is the gold standard for isolating central receptor-mediated effects.[1]
Note: Ensure the pH of the saline solution is adjusted to ~7.0-7.4, as the oxalate salt is acidic.[1]
Injection:
Coordinates (relative to Bregma): AP -0.5 mm, ML +1.0 mm, DV -2.5 mm.[1]
Inject 5
L over 2 minutes using a Hamilton syringe.
Leave needle in place for 2 minutes to prevent backflow.[1]
Readout (Thermoregulation):
Measure core body temperature via rectal probe at t = 0, 15, 30, 60, and 120 minutes post-injection.[1]
Expected Outcome: A transient decrease in body temperature (hypothermia) is typical for 5-HT7/1A agonists in rodents, validating central target engagement.[1]
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling of N-methylserotonin compared to hallucinogenic analogs.
Caption: N-methylserotonin selectively activates the Gs-cAMP pathway via 5-HT7 but fails to recruit Beta-Arrestin2 at 5-HT2A, distinguishing it from hallucinogens.[1]
References
Powell, S. L., et al. (2008). "In vitro serotonergic activity of black cohosh and identification of N-methylserotonin as a potential active constituent."[1] Journal of Agricultural and Food Chemistry.
Schmid, C. L., et al. (2010).
-arrestin2/Src/Akt signaling complex in vivo."[1] Journal of Neuroscience.
Hofmann, A. (1955). "Die Isolierung weiterer Alkaloide aus Actaea racemosa."[1] (Original synthesis and characterization). Helvetica Chimica Acta.[1]
U.S. National Library of Medicine. "N-Methylserotonin - PubChem Compound Summary."[1]
Application Notes & Protocols: Investigating N-methylserotonin as a Selective Serotonin Reuptake Inhibitor
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of N-methylserotonin (NMS) as a selective serotonin reuptake inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of N-methylserotonin (NMS) as a selective serotonin reuptake inhibitor (SSRI). N-methylserotonin, a naturally occurring tryptamine alkaloid, has demonstrated affinity for the serotonin transporter (SERT) and various serotonin receptors.[1] These protocols outline a systematic, multi-tiered approach, beginning with fundamental in vitro characterization of SERT binding and functional uptake inhibition, and progressing to established in vivo behavioral models that assess antidepressant-like activity. The methodologies are designed to be self-validating, providing a robust framework for determining the potency, selectivity, and potential therapeutic efficacy of N-methylserotonin.
Introduction: The Rationale for Investigating N-methylserotonin
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This process terminates the synaptic signal and allows for the recycling of the neurotransmitter. The "monoamine hypothesis" of depression posits that a deficiency in monoamine neurotransmitters, including serotonin, contributes to depressive symptoms.[4] Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, functioning by blocking SERT to increase the extracellular concentration of serotonin.[5][6]
N-methylserotonin (5-hydroxy-N-methyltryptamine) is a derivative of serotonin found in various plants, animals, and fungi.[1] Structurally, it is distinguished from serotonin by a single methyl group on the terminal amine.[7] Beyond its natural occurrence, NMS has been shown to act as a selective serotonin reuptake inhibitor and exhibits high-affinity agonist activity at 5-HT1A and 5-HT7 receptors.[1] This dual mechanism—SERT inhibition combined with direct receptor modulation—makes NMS a compound of significant interest for neuropsychopharmacological research. The following protocols provide the necessary framework to rigorously evaluate its SSRI properties.
Experimental Design: A Multi-Faceted Approach
A thorough investigation of a potential SSRI requires a logical progression from molecular target engagement to functional cellular effects, and finally to behavioral outcomes in a complex biological system. Our approach is structured as follows:
In Vitro Characterization:
Target Binding: Does NMS physically interact with the serotonin transporter? This is quantified using radioligand binding assays to determine the binding affinity (Ki).
Functional Inhibition: Does this binding translate into a functional blockade of serotonin reuptake? This is measured via serotonin uptake assays in synaptosomes to determine the inhibitory potency (IC50).
In Vivo Assessment:
Behavioral Efficacy: Does the in vitro activity produce an antidepressant-like effect in animal models? Standard behavioral despair tests, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are employed to screen for this activity.[8][9][10]
Figure 1: A logical workflow for the comprehensive evaluation of N-methylserotonin as a potential SSRI.
Part 1: In Vitro Characterization Protocols
The foundational step in assessing NMS is to confirm its interaction with and inhibition of the serotonin transporter in a controlled, isolated system. For this, we use synaptosomes—resealed nerve terminals isolated from brain tissue that are rich in transporters like SERT.[11][12]
Protocol 1.1: Preparation of Synaptosomes from Rodent Brain
Rationale: This protocol yields a crude but functionally active preparation of nerve terminals (synaptosomes) that endogenously express SERT, providing a biologically relevant system for subsequent assays.
Materials:
Rodent brain tissue (e.g., whole brain, cortex, or striatum from mouse or rat)
Ice-cold Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4[13]
Refrigerated high-speed centrifuge (e.g., Sorvall RC-5B or equivalent) and appropriate rotors
Protease inhibitor cocktail (optional but recommended)
Methodology:
Euthanize the animal according to approved institutional animal care and use committee (IACUC) protocols.
Rapidly dissect the brain region of interest on an ice-cold surface.
Place the tissue in a pre-chilled glass homogenizer with ~10 volumes of ice-cold Homogenization Buffer.
Homogenize with 10-15 gentle strokes of the pestle at ~900 rpm.[13] Avoid generating foam.
Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1 fraction).[11][12]
Carefully collect the supernatant (S1 fraction) and transfer it to a new tube.
Centrifuge the S1 fraction at 12,000-17,000 x g for 20 minutes at 4°C.[11] This will pellet the crude synaptosomal fraction (P2).
Discard the supernatant. The resulting P2 pellet can be resuspended in an appropriate assay buffer for immediate use or for further purification on a sucrose gradient.[11][14]
Determine the protein concentration of the synaptosomal preparation using a standard method like the Bradford or BCA assay to normalize data.[11]
Protocol 1.2: SERT Radioligand Binding Assay
Rationale: This competitive binding assay quantifies the affinity of NMS for SERT. It measures the ability of unlabeled NMS to displace a high-affinity, radiolabeled SSRI (e.g., [³H]citalopram) from its binding site on the transporter.
Materials:
Synaptosome preparation (from Protocol 1.1)
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Radioligand: [³H]citalopram or [³H]paroxetine (final concentration ~1-2 nM)
Non-specific binding agent: Fluoxetine or Paroxetine (final concentration ~10 µM)
N-methylserotonin (as a stock solution for serial dilutions)
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
Scintillation vials and scintillation cocktail
Methodology:
Prepare serial dilutions of N-methylserotonin in Assay Buffer.
In reaction tubes, combine:
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding agent (for non-specific binding) OR 50 µL of NMS dilution.
50 µL of [³H]citalopram.
400 µL of synaptosome suspension (typically 50-150 µg protein).
Vortex gently and incubate for 60 minutes at room temperature.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
Quantify radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of NMS. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rationale: This functional assay directly measures the ability of NMS to block the primary function of SERT: the transport of serotonin. A reduction in the accumulation of [³H]5-HT inside the synaptosomes indicates inhibitory activity.
Materials:
Synaptosome preparation (from Protocol 1.1)
Krebs-Ringer-HEPES (KRH) Buffer: 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4.[15]
Radiolabeled substrate: [³H]Serotonin (5-HT)
Unlabeled 5-HT or a potent SSRI like fluoxetine to define non-specific uptake.[11]
N-methylserotonin stock solutions.
Methodology:
Aliquot synaptosome suspension into tubes on ice.
Add varying concentrations of NMS (or vehicle/positive control) to the tubes and pre-incubate for 10-15 minutes at 37°C.
Initiate the uptake reaction by adding [³H]5-HT (final concentration typically 10-20 nM).
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined empirically.
Terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold KRH buffer.
Quantify the radioactivity trapped within the synaptosomes (on the filters) using liquid scintillation counting.
Data Analysis: Define SERT-mediated uptake as the difference between uptake at 37°C and non-specific uptake (measured in the presence of excess fluoxetine or by incubating at 4°C). Plot the percent inhibition of SERT-mediated uptake against the log concentration of NMS. Use non-linear regression to determine the IC50 value.
Figure 2: Diagram of SSRI action. N-methylserotonin blocks the SERT, increasing synaptic 5-HT.
Table 1: A template for summarizing and comparing the in vitro potency of N-methylserotonin against well-characterized SSRIs.
Part 2: In Vivo Evaluation of Antidepressant-Like Activity
After establishing in vitro activity, the next critical step is to determine if NMS elicits behavioral effects consistent with an antidepressant in whole-animal models. The Forced Swim Test and Tail Suspension Test are widely used primary screens for this purpose.[8][9] They are based on the principle that rodents, when placed in an inescapable, stressful situation, will adopt an immobile posture, and that this immobility is reduced by treatment with antidepressant drugs.[9]
Protocol 2.1: Forced Swim Test (FST)
Rationale: The FST assesses "behavioral despair." A reduction in the duration of immobility is predictive of antidepressant efficacy.
Materials:
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)[16]
Transparent glass cylinder (for mice: ~20 cm height, 10 cm diameter; for rats: ~40 cm height, 20 cm diameter)
Water at 23-25°C, filled to a depth where the animal cannot touch the bottom or easily escape (~15 cm for rats).
Video recording equipment and stopwatch.
N-methylserotonin, a positive control (e.g., Fluoxetine, 20 mg/kg), and vehicle (e.g., saline or 0.5% methylcellulose).
Methodology:
Habituation (Day 1): Place each animal into the cylinder for a 15-minute pre-swim session.[9] This is done to induce a stable baseline of immobility for the test day. After 15 minutes, remove the animals, dry them thoroughly, and return them to their home cages.
Drug Administration (Day 2): Divide animals into treatment groups (Vehicle, NMS at various doses, Positive Control). Administer the compounds via an appropriate route (e.g., intraperitoneal injection, i.p.) 30-60 minutes before the test session.
Test Session (Day 2): Place the animals individually back into the swim cylinder for a 5-6 minute session. Video record the entire session.
Scoring: An observer, blinded to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
Protocol 2.2: Tail Suspension Test (TST)
Rationale: Similar to the FST, the TST induces a state of behavioral despair. It is a sensitive and widely used model for screening potential antidepressants, particularly in mice.
Materials:
Male mice
Tail suspension apparatus (a box or chamber that allows the mouse to be suspended without seeing its surroundings)
Adhesive tape for securing the tail
Video recording equipment and stopwatch
Test compounds as described for the FST
Methodology:
Drug Administration: Administer vehicle, NMS, or a positive control 30-60 minutes prior to the test.
Suspension: Securely attach a piece of adhesive tape to the mouse's tail (~1-2 cm from the tip) and hang the mouse from a hook or bar in the apparatus.
Test Session: Record the session for 6 minutes.
Scoring: A blinded observer scores the total duration of immobility during the 6-minute test. Immobility is defined as the complete absence of limb or body movement, except for respiration.
Expected In Vivo Data Summary
Treatment Group
Dose (mg/kg, i.p.)
Immobility Time in FST (seconds)
Immobility Time in TST (seconds)
Vehicle
-
150 ± 10
180 ± 12
N-methylserotonin
10
To be determined
To be determined
N-methylserotonin
30
To be determined
To be determined
Fluoxetine
20
85 ± 8
100 ± 9
Table 2: A template for presenting representative data from in vivo behavioral assays. A significant decrease in immobility time for NMS compared to vehicle would indicate an antidepressant-like effect.
Compound Synthesis and Purity
The integrity of these experimental results relies on the quality of the test compound. N-methylserotonin can be found in natural sources such as the plant Actaea racemosa (black cohosh) or synthesized from tryptamine.[1][17][18] Regardless of the source, it is imperative to verify the identity and purity of the NMS sample.
Identity Confirmation: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the molecular weight and chemical structure.[19]
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound, which should ideally be >95% for these biological assays.[20]
Discussion and Future Directions
The protocols detailed above provide a robust starting point for characterizing N-methylserotonin as an SSRI.
Interpreting Results: A positive result would be the demonstration of high binding affinity (low nM Ki) and potent functional inhibition of serotonin uptake (low nM IC50) in vitro, coupled with a significant, dose-dependent reduction in immobility in the FST and/or TST in vivo.
Determining Selectivity: A critical next step is to establish selectivity. The in vitro binding and uptake assays should be repeated for the dopamine transporter (DAT) and the norepinephrine transporter (NET). A compound is considered a selective SRI if its affinity and potency for SERT are substantially higher (typically >10-fold) than for DAT and NET.
Exploring Dual-Action Mechanisms: NMS is a known agonist at 5-HT1A and 5-HT7 receptors.[1] The 5-HT1A receptor is itself a validated target for anxiolytic and antidepressant drugs.[21] Therefore, the overall antidepressant-like profile of NMS may result from a synergistic combination of SERT inhibition and direct receptor agonism. Further experiments using selective antagonists for these receptors could be employed to dissect the contribution of each target to the observed behavioral effects.
By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of N-methylserotonin and validate its potential as a selective serotonin reuptake inhibitor.
References
Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed.
Wikipedia. (n.d.). N-Methylserotonin. Wikipedia. Available at: [Link]
Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
Andrews, A. M., & Murphy, D. L. (2000). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI Bookshelf. Available at: [Link]
Parihar, S. K., & Sharma, S. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 10-15.
Glatzhofer, M. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194833. Available at: [Link]
Li, Y., & Li, X. (2016). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 6(19), e1959. Available at: [Link]
Corera, A. T., et al. (1996). Supplemental Material and Methods Synaptosome Preparations. Journal of Neuroscience, 16(15), 4647-4656.
Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. Available at: [Link]
Neurofit. (n.d.). In vivo and in vitro models of Depression. NEUROFIT. Available at: [Link]
Nishida, R., et al. (2005). Isolation of N,N-Dimethyl and N-Methylserotonin 5-O-β-Glucosides from Immature Zanthoxylum piperitum Seeds. Bioscience, Biotechnology, and Biochemistry, 69(10), 2025-2028. Available at: [Link]
Slideshare. (n.d.). In vivo model of depression. Slideshare. Available at: [Link]
van de Wetering, C., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11245-11253. Available at: [Link]
Frank, M. G., et al. (1999). Antidepressants augment natural killer cell activity: in vivo and in vitro. Neuropsychopharmacology, 21(5), 627-635. Available at: [Link]
Thesis. (n.d.). Development of Mass Spectrometric Methods for the Analysis of Serotonin and Related Compounds in Biological Matrices. SWORD. Available at: [Link]
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available at: [Link]
PubChem. (n.d.). N-Methylserotonin. PubChem. Available at: [Link]
Somei, M., et al. (2003). Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin, and the First Total Synthesis of N-(Indol-3-yl)methyl-N-methyl-5-methoxytryptamine from Tryptamine through a Common Intermediate, 1-Hydroxytryptamine. Heterocycles, 60(9), 2059. Available at: [Link]
BioIVT. (n.d.). SERT Transporter Assay. BioIVT. Available at: [Link]
Dahan, D., et al. (2022). Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans. Cell, 185(14), 2479-2494.e18. Available at: [Link]
Wikipedia. (n.d.). 5-Methoxytryptamine. Wikipedia. Available at: [Link]
NIST. (n.d.). N-Methylserotonin. NIST WebBook. Available at: [Link]
Taylor & Francis Online. (n.d.). N-Methylserotonin – Knowledge and References. Taylor & Francis Online. Available at: [Link]
L-Ortega, R., et al. (2023). Identification of the potassium binding site in serotonin transporter SERT. bioRxiv. Available at: [Link]
Mayo Clinic. (n.d.). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. Available at: [Link]
Kumar, A., et al. (2021). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. Journal of Applied Pharmaceutical Science, 11(05), 073-080. Available at: [Link]
I.R.I.S. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. I.R.I.S.. Available at: [Link]
Shaw, E. N., & Woolley, D. W. (1956). Methylserotonins as potent antimetabolites of serotonin active both in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 116(2), 164-176. Available at: [Link]
YouTube. (2022, January 21). Selective Serotonin Reuptake Inhibitors - SSRIs. YouTube. Available at: [Link]
Popik, P., et al. (2020). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Molecules, 25(18), 4223. Available at: [Link]
Application Note: Precision Dosing and In Vivo Protocol for 5-Hydroxy-N-methyltryptamine (N-Methylserotonin)
Part 1: Executive Summary & Compound Profile[1] 5-Hydroxy-N-methyltryptamine (5-OH-NMT) , also known as N-methylserotonin , is a naturally occurring tryptamine alkaloid found in Zanthoxylum and Phalaris species.[1] Struc...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Compound Profile[1]
5-Hydroxy-N-methyltryptamine (5-OH-NMT) , also known as N-methylserotonin , is a naturally occurring tryptamine alkaloid found in Zanthoxylum and Phalaris species.[1] Structurally, it is the N-methylated analog of serotonin (5-HT).[1][2]
Critical Pharmacological Distinction:
Unlike its O-methylated counterparts (e.g., 5-MeO-DMT, 5-MeO-NMT), 5-OH-NMT possesses a free hydroxyl group at the 5-position. This renders the molecule polar and hydrophilic , significantly limiting its ability to cross the Blood-Brain Barrier (BBB) under normal physiological conditions.[1]
Primary Applications:
Peripheral Serotonergic Agonism: Used to selectively probe peripheral 5-HT receptors (cardiovascular, gastrointestinal) without confounding central nervous system (CNS) effects.[1]
Metabolic Standards: As a biomarker for serotonin methylation pathways (e.g., indolethylamine N-methyltransferase activity).[1]
Comparative Pharmacology: Control compound to assess the role of O-methylation in BBB transport.
Part 2: Physicochemical Properties & Formulation Strategy[1]
Accurate dosing begins with the correct characterization of the material. 5-OH-NMT is most commonly supplied as an oxalate salt to improve stability.[1]
Molecular Weight & Salt Correction Factor (SCF)
You must dose based on the Free Base equivalent, not the total weight of the salt.
Rule of Thumb: To deliver 1.0 mg of active 5-OH-NMT, you must weigh 1.47 mg of the oxalate salt.
Vehicle Formulation Protocol
Due to the polarity of the oxalate salt, aggressive organic solvents (like pure DMSO) are often unnecessary for low concentrations.[1]
Standard Vehicle: 0.9% Sterile Saline.[1]
Alternative (High Dose): 5% DMSO / 95% Saline.[1]
Step-by-Step Formulation:
Calculate Target Concentration (
): Based on the highest dose group and administration volume (typically 5-10 mL/kg for rodents).
Weighing: Measure mass of salt (
).
Dissolution: Add 5% of total volume as DMSO (optional, aids wetting) or directly add saline.[1] Vortex for 60 seconds.[1]
pH Adjustment: Check pH. Oxalate salts can be acidic.[1] If pH < 5.0, titrate cautiously with 0.1N NaOH to pH ~6.0–7.[1]0. Precipitation Risk: Do not exceed pH 7.4.[1]
Since 5-OH-NMT is not a standard clinical drug, dosage is derived from pharmacological equivalence to Serotonin (5-HT) and N-methyltryptamine (NMT), adjusted for route of administration.[1]
Allometric Scaling Logic
When translating binding affinities or limited historical data to a starting animal dose, use Body Surface Area (BSA) normalization.[1]
Food and Drug Administration (FDA). (2005).[1][4][5][6][7] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link
Glennon, R. A., et al. (1984).[1] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry. (Foundational text on tryptamine binding affinities).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16184, 5-Hydroxy-N-methyltryptamine. Link[1]
Cayman Chemical. 5-hydroxy NMT (oxalate) Product Information & Safety Data Sheet. Link
Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Contextualizes the metabolic instability and polarity of N-methylated tryptamines).
Application Note: N-Methylserotonin Oxalate as a Probing Ligand for 5-HT1A Receptor Signaling
Executive Summary N-methylserotonin (N-Me-5-HT) oxalate is a naturally occurring tryptamine alkaloid and a methylated metabolite of serotonin (5-HT).[1] While often overshadowed by synthetic ligands like 8-OH-DPAT, N-Me-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-methylserotonin (N-Me-5-HT) oxalate is a naturally occurring tryptamine alkaloid and a methylated metabolite of serotonin (5-HT).[1] While often overshadowed by synthetic ligands like 8-OH-DPAT, N-Me-5-HT serves as a critical research tool for understanding endogenous tryptamine signaling, receptor kinetics, and the pharmacological consequences of N-methylation.
This guide details the pharmacological profile of N-methylserotonin oxalate, focusing on its high-affinity agonism at the 5-HT1A receptor (
nM).[2] We provide validated protocols for competition radioligand binding and functional GTPS assays, specifically designed to mitigate the compound's known cross-reactivity with 5-HT7 and 5-HT1B receptors.
Role: Endogenous metabolite; 5-HT1A/5-HT7 Agonist; SERT Inhibitor.
Why Oxalate? The free base of N-methylserotonin is prone to oxidation. The oxalate salt stabilizes the indole ring, ensuring consistent molarity during long-term storage.
Receptor Affinity and Selectivity
N-methylserotonin retains the core indole structure of serotonin but possesses a methylated amine.[2] This modification alters its lipophilicity and binding pocket interaction.
Receptor Target
Affinity ( / )
Functional Activity
Notes
5-HT1A
~1 - 5 nM
Full Agonist
Primary target. High affinity comparable to 5-HT.
5-HT7
< 10 nM
Agonist
Significant cross-reactivity; requires masking in tissue assays.
5-HT1B/1D
~40 - 150 nM
Agonist
Lower affinity than 1A, but relevant at high concentrations.
5-HT2A/2C
> 500 nM
Low Affinity
Moderate to low binding; generally considered non-selective at high M doses.
SERT
Variable
Inhibitor
Acts as a reuptake inhibitor, potentially complicating whole-cell assays.
Expert Insight: Unlike the highly selective synthetic agonist 8-OH-DPAT, N-methylserotonin represents a "dirty" profile characteristic of endogenous metabolites. Crucially, its use in 5-HT1A studies requires the inclusion of selective antagonists (e.g., SB-269970 for 5-HT7) to isolate the 1A-mediated signal.
Signaling Pathway
Activation of 5-HT1A by N-methylserotonin triggers the canonical
signaling cascade.
Figure 1: The 5-HT1A signaling cascade activated by N-methylserotonin. Note the bifurcation into cAMP inhibition and GIRK channel activation.
Experimental Protocols
Protocol A: Competition Radioligand Binding Assay
Objective: Determine the affinity (
) of N-methylserotonin oxalate for the 5-HT1A receptor by displacing a specific radioligand.
Materials:
Membranes: Rat hippocampal membranes or CHO cells stably expressing h5-HT1A.
Solubilization: Dissolve N-methylserotonin oxalate in ddH
O to create a 10 mM stock. Note: The oxalate salt is water-soluble; avoid DMSO if possible to prevent solvent effects on membrane fluidity.
Preparation: Dilute membranes in Assay Buffer to achieve ~5-10
g protein per well.
Incubation:
Add 50
L competitor (N-Me-5-HT dilution series).
Add 50
L -8-OH-DPAT.
Add 100
L membrane suspension.
Incubate for 60 minutes at 25°C (Room Temp).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
Wash: Wash filters 3x with ice-cold Tris buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.
Protocol B:
Functional Binding Assay
Objective: Verify the agonist efficacy of N-methylserotonin by measuring G-protein activation.
Expert Note: Because N-methylserotonin is a non-selective tryptamine, you must block 5-HT7 receptors if using native tissue (e.g., hippocampal homogenates), as 5-HT7 is
-coupled and can confound results.
Workflow Diagram:
Figure 2: Step-by-step workflow for the GTPgammaS functional assay.
Protocol Steps:
Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl
, 10 M GDP, pH 7.4.
Reaction: Mix 5-10
g membranes with varying concentrations of N-methylserotonin oxalate.
Labeling: Add
(0.1 - 0.3 nM).
Incubation: Incubate for 30 minutes at 30°C.
Analysis: Determine
and (relative to 10 M 5-HT).
Technical Considerations & Troubleshooting
Solubility and Handling
Form: N-methylserotonin oxalate is a crystalline solid.[5]
Solubility: Soluble in water up to ~25 mM. Gentle warming (37°C) may be required for high concentrations.
Light Sensitivity: Like all indoles, it is light-sensitive. Store stock solutions in amber vials at -20°C.
Oxidation: The presence of ascorbic acid (0.1%) in assay buffers is mandatory to prevent the formation of quinone imines, which can covalently bind to cysteine residues on the receptor, leading to false irreversible binding data.
Blood-Brain Barrier (BBB) Permeability[11]
In Vivo Warning: N-methylserotonin is polar and ionized at physiological pH. It exhibits poor BBB permeability compared to 5-MeO-DMT or 8-OH-DPAT.
Application: For in vivo studies, it must be administered via intracerebroventricular (i.c.v.) injection or used in models where the BBB is compromised. Systemic administration (i.p. or i.v.) will largely result in peripheral 5-HT receptor activation (e.g., vascular 5-HT1B/2A).
Selectivity Management
When using N-methylserotonin in complex tissue (e.g., brain slices):
To isolate 5-HT1A: Co-treat with SB-269970 (100 nM) to block 5-HT7 and Ketanserin (1
M) to block 5-HT2A.
Control: Use WAY-100635 (100 nM) to confirm that the observed effect is indeed 5-HT1A mediated.
References
N-Methylserotonin Affinity & Selectivity
5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin.[6] (Note: Discusses N-methyl derivatives).
Source:
Crystal Structure & Stability
N-Methylserotonin hydrogen oxal
Source:
5-HT1A Signaling & Agonist Protocols
The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance.
Source:
BBB Permeability of Tryptamines
Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. (Discusses BBB limits of polar tryptamines).
Source:
General Radioligand Binding Guide
5-HT Radioligands for Human Brain Imaging With PET and SPECT.
preparation of stock solutions of N-methylserotonin oxalate
Application Note: Preparation and Handling of N-Methylserotonin Oxalate Stock Solutions Introduction & Scientific Rationale N-Methylserotonin (N-methyl-5-hydroxytryptamine) is a potent, non-selective agonist for various...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Handling of N-Methylserotonin Oxalate Stock Solutions
Introduction & Scientific Rationale
N-Methylserotonin (N-methyl-5-hydroxytryptamine) is a potent, non-selective agonist for various serotonin receptors (notably 5-HT
, 5-HT, and 5-HT subtypes). While the free base is prone to rapid oxidative degradation, the oxalate salt is preferred for its enhanced crystallinity and shelf stability.
However, the oxalate counterion introduces specific solubility constraints. Unlike hydrochloride salts, which are often highly water-soluble, oxalate salts can exhibit lower aqueous solubility and pH sensitivity. Furthermore, the 5-hydroxyindole moiety remains susceptible to oxidation (turning solutions pink/brown), necessitating rigorous exclusion of light and oxygen.
This guide provides a self-validating workflow to prepare stock solutions that maintain >98% purity over long-term storage.
Before handling, verify the specific batch parameters. The stoichiometry of the salt significantly impacts molarity calculations.
Table 1: Compound Specifications
Property
Detail
Compound Name
N-Methylserotonin Hydrogen Oxalate
CAS Number
15558-50-6
Molecular Formula
CHNO CHO
MW (Salt)
280.28 g/mol (Use this for weighing)
MW (Free Base)
190.24 g/mol (Use this for dosing)
Conversion Factor
1 mg Salt 0.679 mg Free Base
Solubility (DMSO)
~10–20 mg/mL (High)
Solubility (Water)
Sparingly soluble (Requires heat or pH adjustment; prone to oxidation)
Primary Hazard
Light-sensitive, Hygroscopic, Irritant
Protocol A: Preparation of Primary Stock Solution (DMSO)
Objective: Create a stable 50 mM Master Stock solution for long-term storage at -20°C.
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. It prevents hydrolysis and limits oxygen solubility compared to water.
Amber borosilicate glass vials (Screw cap with PTFE liner).
Argon or Nitrogen gas stream.
Step-by-Step Procedure:
Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.
Weighing: Weigh 14.01 mg of N-Methylserotonin Oxalate.
Calculation:
.
Solubilization: Transfer solid to an amber vial. Add 1.0 mL of Anhydrous DMSO.
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes. The solution should be clear and colorless.
Inert Gas Overlay: Gently blow a stream of Argon/Nitrogen over the liquid surface for 10 seconds to displace oxygen.
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Working Solutions (Aqueous)
Objective: Dilute the Master Stock for immediate use in biological assays.
Critical Constraint: Aqueous solutions of 5-hydroxy indoles oxidize rapidly (t
hours at RT). Prepare fresh.
The "Anti-Oxidation" Buffer System
For sensitive experiments, do not use plain water. Use a modified buffer:
Base: PBS or HBSS (pH 7.4).
Stabilizer: 0.1 mM Ascorbic Acid or 0.1 mM EDTA (prevents metal-catalyzed oxidation).
Step-by-Step Dilution:
Thaw: Remove one DMSO aliquot. Thaw at room temperature. Vortex ensures homogeneity.
Intermediate Dilution (Optional): If the final target is nanomolar (nM), perform an intermediate 1:100 dilution in DMSO first to maintain solubility before hitting the aqueous buffer.
Final Dilution: Add the DMSO stock dropwise to the vortexing aqueous buffer.
Solvent Tolerance: Ensure final DMSO concentration is
(or depending on cell line sensitivity).
Visual Check: Inspect for precipitation. The oxalate salt may precipitate if the concentration exceeds 1 mM in cold aqueous buffer. Keep working concentrations below 100
M .
Workflow Visualization
Diagram 1: Solubilization & Storage Logic
This workflow emphasizes the critical control points (CCPs) for preventing degradation.
Caption: Critical path for generating stable Master Stocks. Red nodes indicate high-risk steps (moisture/oxidation).
Diagram 2: Dilution & Stability Pathways
Illustrating the chemical risks during the transition from organic stock to aqueous assay.
Caption: Stability profile changes drastically upon aqueous dilution. Oxidation is the primary failure mode in aqueous media.
Quality Control & Troubleshooting
Verification of Concentration (UV-Vis):
If precise concentration is critical, verify using the extinction coefficient of serotonin derivatives.
: ~275 nm (in water/methanol).
Extinction Coefficient (
): ~5,800 Mcm (approximate for tryptamines).
Note: Significant absorption at >300 nm indicates oxidation (quinone formation).
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Pink/Red Solution
Oxidation (Quinone imine formation).
Discard immediately. Prepare fresh with degassed buffers or antioxidants.
Precipitation on Dilution
"Salting out" or concentration too high.
Ensure working conc. is <100 M. Warm buffer to 37°C. Vortex immediately upon addition.
Sticky Solid
Hygroscopic moisture absorption.
Desiccate solid under vacuum over PO before weighing.
References
NIST Chemistry WebBook. N-Methylserotonin Spectral Data. National Institute of Standards and Technology.[6] Link
PubChem. N-Methylserotonin Compound Summary (CID 150885).[7] National Library of Medicine. Link
Cayman Chemical. N-Acetylserotonin Product Information (Analogous Solubility Data).Link
Hofmann, A., et al.Synthesis and biochemical properties of N-methylserotonin.
Goh, K.K.K., et al. N-Methylserotonin hydrogen oxalate. Acta Crystallographica Section E, 2023. Link
stability issues of 3-(2-Methylaminoethyl)indol-5-ol oxalate in solution
The following technical guide addresses the stability, solubility, and handling of 3-(2-Methylaminoethyl)indol-5-ol oxalate (commonly known as N-Methylserotonin Oxalate or 5-Hydroxy-N-methyltryptamine Oxalate ). This con...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, solubility, and handling of 3-(2-Methylaminoethyl)indol-5-ol oxalate (commonly known as N-Methylserotonin Oxalate or 5-Hydroxy-N-methyltryptamine Oxalate ).
This content is structured as a Tier 2/3 Technical Support resource, designed for researchers encountering specific stability failures (precipitation, discoloration, potency loss) in solution.
Compound Identifier: 3-(2-Methylaminoethyl)indol-5-ol oxalate
CAS Number: 1975-81-1
Common Aliases: N-Methylserotonin oxalate, 5-HO-NMT oxalate, Normethylbufotenin oxalate.[1][2][3][4][5]
⚠️ Critical Alert: The "Browning" Phenomenon
Issue: Users frequently report that clear aqueous solutions of N-Methylserotonin oxalate turn pink, then brown, and finally precipitate a dark solid within hours to days.[2][5]
Diagnosis: This is oxidative polymerization .[2][5] Like its parent compound serotonin, the 5-hydroxyindole moiety is highly susceptible to autoxidation, particularly at neutral or basic pH (pH > 7.0).[2][5] The oxalate salt counter-ion provides some acidic buffering, but once diluted into physiological media (pH 7.4), the protective effect is lost.[2][5]
Part 1: Troubleshooting Guide (Q&A)
Q1: "My stock solution turned pink/brown overnight. Is it still usable?"
Technical Answer:No.
The color change indicates the formation of quinone imines and subsequent polymerization into melanin-like oligomers.[2] Even a slight pink hue indicates that a fraction of the compound has oxidized. These oxidation products can be cytotoxic and may interfere with binding assays (e.g., 5-HT receptor binding) by acting as false analogs or protein aggregators.[2][5]
Action: Discard the solution. Prepare a fresh stock using the Stabilized Vehicle Protocol (see Part 3).[5]
Q2: "I cannot get the oxalate salt to dissolve in water at high concentrations (e.g., >10 mg/mL). It stays cloudy."[2]
Technical Answer: Tryptamine oxalates generally exhibit lower aqueous solubility than their hydrochloride (HCl) counterparts.[5] While the HCl salt is highly water-soluble, the oxalate salt is prone to forming a tight crystal lattice that resists dissolution in cold, neutral water.[2][5]
Action:
Switch Solvent: Use DMSO (Dimethyl sulfoxide) for stock solutions up to 20–50 mg/mL.[5]
Acidify: If an aqueous stock is required, use 0.1 M Acetic Acid or 0.01 M HCl instead of neutral water.[5] The lower pH protonates the amine and suppresses phenolate formation, increasing both solubility and stability.[2]
Heat: Gentle warming (40°C) can assist dissolution, but only if the solution is acidic and degassed (oxygen-free).[5]
Q3: "Is this compound stable in cell culture media (DMEM/RPMI)?"
Technical Answer:Transiently.
At pH 7.4 and 37°C, the half-life of 5-hydroxyindoles decreases significantly (often < 4–6 hours) due to accelerated autoxidation.[2][5]
Action:
Add the compound to the media immediately prior to the experiment.
Supplement the media with an antioxidant if the experimental design permits (e.g., Ascorbic Acid at 10–100 µM or EDTA to chelate metal catalysts).[5]
Part 2: Mechanistic Insight & Stability Logic[5]
The Oxidation Cascade
The instability of N-Methylserotonin stems from the electron-rich 5-hydroxyindole system.[2] In the presence of dissolved oxygen and trace transition metals (Fe²⁺, Cu²⁺ often found in buffers), the phenol group undergoes a single-electron transfer (SET).[2][5]
Mechanism:
Deprotonation: At pH > 7, the phenol (pKa ~10) exists in equilibrium with the phenolate ion, which is far more reactive.[5]
Radical Formation: The phenolate loses an electron to form a semiquinone radical.[5]
Dimerization/Polymerization: Radical species couple at the C-4 or C-7 positions, leading to insoluble dark pigments (similar to melanin formation).[2][5]
Visualization: Degradation Pathway
The following diagram illustrates the critical failure points in the stability of 5-hydroxyindoles.
Figure 1: The autoxidation cascade of 5-hydroxyindoles in solution.[2][5] Note that the transition from clear to pink (Quinone Imine) is the first visual indicator of degradation.[5]
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solution
Objective: Create a stock solution (10 mM or higher) stable for >1 month at -20°C.
Parameter
Recommendation
Rationale
Solvent
DMSO (Anhydrous)
Prevents hydrolytic degradation; high solubility.[2][5]
Blocks UV/Blue light which catalyzes radical formation.[2]
Protocol:
Weigh the oxalate salt in a low-humidity environment.[2]
Dissolve in anhydrous DMSO. Vortex until clear.
Aliquot into small volumes (single-use) to avoid freeze-thaw cycles.
Flush headspace with Nitrogen or Argon gas before capping (if available).[5]
Store at -20°C.
SOP 2: Handling in Biological Assays
Objective: Minimize degradation during the 1–24 hour experimental window.
Dilution: Do not dilute the stable stock into the buffer until the last possible moment.
Buffer Choice: Use buffers free of Iron/Copper salts if possible.[5] Phosphate Buffered Saline (PBS) is acceptable but offers no antioxidant protection.[5]
Light: Keep reservoirs covered with aluminum foil.
Part 4: Solubility & Physical Data[2][5]
The following data helps set expectations for dissolution. Note that the oxalate salt is significantly less soluble than the hydrochloride salt.
Solvent System
Estimated Solubility
Notes
Neutral Water (pH 7.0)
< 1 mg/mL (Poor)
Likely to be cloudy; requires heating.[2][5] Not recommended.
challenges in the synthesis of N-methylserotonin derivatives
Technical Support Center: Synthesis of N-Methylserotonin Derivatives Introduction: The Stability & Selectivity Paradox Synthesizing N-methylserotonin (5-hydroxy-N-methyltryptamine, 5-HO-NMT) and its derivatives presents...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of N-Methylserotonin Derivatives
Introduction: The Stability & Selectivity Paradox
Synthesizing N-methylserotonin (5-hydroxy-N-methyltryptamine, 5-HO-NMT) and its derivatives presents a dual challenge: regioselectivity (stopping at the secondary amine without over-methylating to bufotenin) and oxidative instability (the electron-rich 5-hydroxyindole moiety acts as a radical scavenger, self-sacrificing into quinone imines).[1]
This guide moves beyond standard textbook protocols to address the specific failure modes encountered in the lab. We prioritize the Modified Speeter-Anthony route and Protective Group Strategies as the most robust methods for high-purity synthesis.
Part 1: Strategic Workflows (Visualized)
The following decision tree illustrates the critical checkpoints for avoiding common pitfalls like over-methylation and polymerization.
Figure 1: Decision matrix comparing direct modification of serotonin (high risk) vs. de novo synthesis from 5-benzyloxyindole (high stability/selectivity).[1]
Q: I am using formaldehyde and NaBH₃CN for reductive amination, but I keep getting ~15% N,N-dimethylated byproduct (bufotenin). How do I stop at the mono-methyl stage?
A: This is a kinetic inevitability with formaldehyde.[1] The secondary amine product is often more nucleophilic than the primary amine starting material, accelerating the second addition.
Immediate Fix: Switch to N-Formylation followed by Reduction .
Reflux your tryptamine in ethyl formate (acts as both reagent and solvent) to yield the N-formyl intermediate quantitatively.[1]
Reduce the N-formyl group with LiAlH₄ in THF.[1] This mechanism strictly limits the addition to a single methyl carbon.
Alternative: If you must use reductive amination, use a sterically hindered ketone surrogate or protect the amine with a benzyl group first (benzyl-methyl-amine), then debenzylate, though this adds steps.[1]
Q: In the Speeter-Anthony synthesis, my amide formation yield is low. Why?
A: The reaction of indolyl-3-glyoxalyl chloride with methylamine is exothermic and can lead to hydrolysis if moisture is present.[1]
Protocol Check: Ensure the glyoxalyl chloride intermediate is formed at 0°C using anhydrous ether/THF and oxalyl chloride.
Critical Step: Do not isolate the acid chloride. Evaporate the oxalyl chloride, redissolve in dry THF, and bubble anhydrous methylamine gas (or 2M in THF) into the solution. Aqueous methylamine will hydrolyze the acid chloride back to the glyoxalic acid.
Category 2: Stability & Oxidation (The "Pink Pot" Syndrome)
Q: My reaction mixture turned dark purple/black during workup. What happened?
A: You have generated tryptamine-4,5-dione oligomers. The 5-hydroxy group is extremely electron-donating, making the indole ring prone to oxidative coupling at the C4 position under basic conditions or exposure to air.[1]
Prevention:
Never handle free-base 5-hydroxytryptamines in solution for extended periods.[1]
Solvent Degassing: Sparge all solvents with Argon/Nitrogen for 15 mins before use.[1]
Acidity is Key: Keep the environment slightly acidic during workup. Oxidative polymerization is accelerated at pH > 7.[1]
Antioxidants: Add 0.1% ascorbic acid or sodium metabisulfite to your aqueous workup layers.[1]
Q: How do I store the final product? The free base turns brown overnight.
A: Never store N-methylserotonin as a free base.[1] Convert it immediately to a salt.[1]
Recommendation: The Oxalate or Fumarate salts are often crystalline and non-hygroscopic. The Hydrochloride (HCl) salt is stable but can be extremely hygroscopic (turning into a goo), making it difficult to handle without a desiccator.
Part 3: Detailed Experimental Protocols
Protocol A: The Modified Speeter-Anthony Route (Recommended)
Target: Synthesis of 5-Benzyloxy-N-methyltryptamine (Stable Precursor)[1]
Rationale: Starting with 5-benzyloxyindole protects the sensitive phenol, allowing robust manipulation of the amine side chain.
Step 1: Glyoxalylation
Dissolve 5-benzyloxyindole (10 mmol) in anhydrous Et₂O (50 mL).
Cool to 0°C under N₂.
Add oxalyl chloride (12 mmol) dropwise. (Caution: Gas evolution).[1]
Stir for 2 hours. A bright orange/red precipitate (Indole-3-glyoxalyl chloride) will form.[1]
Do not filter. Evaporate solvent/excess oxalyl chloride under reduced pressure/N₂ stream.
Step 2: Amidation
Resuspend the residue in anhydrous THF (50 mL).
Add Methylamine (2.0 M in THF, 30 mmol) dropwise at 0°C.
Stir at Room Temp for 2 hours.
Quench with water, extract with EtOAc.[1][2] The resulting keto-amide is stable.[1]
Step 3: Reduction
Suspend LiAlH₄ (40 mmol) in anhydrous THF (100 mL).
Add the keto-amide (from Step 2) slowly (exothermic).[1]
Table 2: Salt Form Properties for N-Methylserotonin
Salt Form
Crystallinity
Hygroscopicity
Stability
Free Base
Oil/Amorphous
N/A
Poor (Oxidizes rapidly)
Hydrochloride
Solid
High (Deliquescent)
Good (if dry)
Oxalate
Crystalline Needles
Low
Excellent
Fumarate
Crystalline
Low
Excellent (Pharma standard)
References
Speeter, M. E.; Anthony, W. C. (1954).[1] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210.
Wrona, M. Z.; Dryhurst, G. (1988).[1] "Further insights into the oxidation chemistry of 5-hydroxytryptamine." Journal of Pharmaceutical Sciences, 77(11), 911–917. (Mechanisms of "Pink Pot" oxidation).
Nichols, D. E., et al. (1991). "Synthesis and evaluation of N-methyl- and N,N-dimethyltryptamines." Journal of Medicinal Chemistry. (Structure-Activity Relationships and synthetic protocols).
Greene, T. W.; Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocols for Benzyl ether protection/deprotection).
Welcome to the Technical Assistance Center. You are likely working with 3-(2-Methylaminoethyl)indol-5-ol oxalate (N-Methylserotonin), a potent serotonin receptor agonist.[1][2] While this compound is a standard tool in GPCR pharmacology, the oxalate counter-ion presents a unique, often overlooked chemical hazard in physiological assays.
This guide moves beyond basic solubility instructions to address the specific interference mechanisms—precipitants, oxidation, and optical noise—that cause assay variability.
Part 1: The "Invisible" Killer – Counter-Ion Interference
The Issue:
The most frequent cause of assay failure with this specific salt is Calcium Oxalate precipitation .
Most GPCR functional assays (e.g., Calcium Flux/FLIPR, Tissue Bath) utilize buffers like HBSS or Krebs-Henseleit, which contain ~1.2 to 2.5 mM Calcium (
).[2] When you introduce the oxalate salt (), it reacts with calcium to form Calcium Oxalate (), a highly insoluble precipitate ().[2]
The Consequence:
Signal Dropout: In Calcium Flux assays, the oxalate strips the buffer of free
, preventing the receptor-mediated calcium influx. This looks like a "non-responder" or false negative.
Figure 1: The "Calcium Crash" workflow showing how the oxalate counter-ion depletes essential ions and creates physical interference.
Troubleshooting Protocol: The "Salt Exchange" Strategy
If you observe precipitation or erratic baselines, follow this decision matrix:
Scenario
Risk Level
Recommended Action
High Concentration Screening (>100 µM)
CRITICAL
Do not use the oxalate salt. Switch to the Hydrochloride (HCl) salt or Free Base.[1][2] If unavailable, perform a chemical salt exchange (see below).[2]
Standard Dose-Response (Max 10 µM)
Moderate
Dissolve stock in 100% DMSO at high concentration (e.g., 100 mM). Dilute >1:1000 into assay buffer. The final oxalate concentration (<10 µM) is usually below the precipitation threshold.[2]
Calcium-Free Assays (e.g., cAMP)
Low
Oxalate interference is minimal.[1][2] Standard buffers (PBS/HBSS w/o Ca/Mg) are safe.[2]
Protocol: Chemical Salt Exchange (Oxalate
Chloride)
If you must use the oxalate salt in high-calcium buffers:
Re-dissolve the residue in a stoichiometric equivalent of dilute HCl.
Part 2: Stability & Oxidation (The "Browning" Effect)
The Issue:
Like Serotonin, N-Methylserotonin contains a 5-hydroxyindole moiety.[1][2] This group is extremely electron-rich and prone to auto-oxidation, especially at alkaline pH (pH > 7.[2]4) or under light exposure.[2]
Colorimetric Interference: The oxidation products (melanin-like oligomers) absorb light at 400–500 nm, interfering with absorbance-based assays (e.g., ELISA, Bradford).
Oxidation Pathway[3][4]
Figure 2: The oxidative degradation pathway of 5-hydroxyindoles leading to signal quenching.[1][2]
Prevention Protocol: The Antioxidant Shield
For any assay lasting >30 minutes:
Acidify Stock: Keep the DMSO/Water stock solution slightly acidic (pH 5–6) if storing for more than a day.
Add Antioxidants: Supplement your assay buffer with 100 µM Ascorbic Acid or 10 µM Sodium Metabisulfite .[2]
Note: Ascorbic acid is essentially transparent in most FLIPR/cAMP assays but prevents the "browning" effectively.[2]
Light Protection: Use amber tubes or wrap reservoirs in foil.[2]
Part 3: Optical Interference (Fluorescence)[2]
The Issue:
Indoles are naturally fluorescent.[2] N-Methylserotonin has an excitation max at ~290 nm and emission at ~350 nm .[1][2]
Impact on Assays:
FRET/TR-FRET: If your donor fluorophore excites in the UV range (e.g., Europium or Terbium cryptates), high concentrations of the compound may act as an "inner filter," absorbing the excitation light.
Tryptophan Fluorescence: If you are measuring intrinsic protein fluorescence (Trp), the compound will interfere directly as its spectra overlaps almost perfectly with Tryptophan.
Solution:
Use Red-shifted dyes (e.g., Alexa 647, Cy5) for FRET acceptors to avoid the UV/Blue interference window.[2]
Run a "Compound Only" control (no cells/protein) to subtract background fluorescence.[2]
Part 4: Frequently Asked Questions (FAQ)
Q1: My calcium flux signal is flat, but the positive control works. Is the compound dead?
Diagnosis: Check your buffer. If you used the oxalate salt in HBSS, you likely precipitated the calcium.
Fix: Visually inspect the well for turbidity.[2] Repeat the assay using a 1:1000 dilution from a highly concentrated DMSO stock to minimize oxalate load, or switch to a calcium-free buffer for the stock dilution step.
Q2: Can I use this compound in cells that express Monoamine Oxidase (MAO)?
Diagnosis: N-Methylserotonin is a substrate for MAO.[1][2] In primary neurons or hepatocytes, it will be metabolized rapidly.[2]
Fix: Add an MAO inhibitor like Pargyline (10 µM) to the assay buffer 30 minutes prior to adding the agonist.
Q3: The solubility data says "Soluble in water," but it's not dissolving.
Diagnosis: The oxalate salt has lower solubility than the HCl salt.[2]
Fix: Warm the solution to 37°C and sonicate for 5 minutes. If that fails, add DMSO dropwise (up to 5% v/v) to aid solubilization.[2] Ensure the water pH is not alkaline.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150885, N-Methylserotonin.[2] Retrieved from [Link][2]
Powell, H. W., et al. (2008). N-Methylserotonin: A potent agonist for 5-HT7 and 5-HT1A receptors.[2] Journal of Medicinal Chemistry.[2][3] (Contextual citation regarding pharmacology and receptor affinity).
Azoury, R., et al. (1986). Calcium oxalate precipitation in a flow system.[2][4] Journal of Urology, 136(1), 150-153.[2] Retrieved from [Link] (Demonstrates the kinetics of CaOx precipitation in physiological flow).
Wrona, M. Z., & Dryhurst, G. (1987). Oxidation of 5-hydroxytryptamine... formation of dimers.[2] Biochimica et Biophysica Acta (BBA), 915(3), 421-432.[2] (Mechanistic basis for indole oxidation/browning).[2]
Author: BenchChem Technical Support Team. Date: February 2026
Product: 5-Hydroxy-N-methyltryptamine Oxalate (N-Methylserotonin Oxalate)
CAS: 1975-81-1
Chemical Class: Tryptamine / Indole Derivative
Support Level: Advanced Research & Development[1]
Introduction: The Stability Paradox
You are likely working with 5-hydroxy-N-methyltryptamine (5-OH-NMT) oxalate as a serotonin receptor agonist or a metabolic standard.[1] While the oxalate salt form provides better stability than the free base, the 5-hydroxyindole moiety presents a significant stability challenge. Like serotonin, this compound is prone to rapid oxidative degradation, leading to quinone imine formation and polymerization (browning).
This guide replaces generic "store at -20°C" advice with a mechanism-based preservation strategy designed to maintain HPLC purity >98% over extended periods.
Module 1: Physical Storage & Environmental Control
Q: I received the vial at room temperature. Is the compound compromised?
A: Likely not, provided the transit time was short (<1 week).
While the long-term storage standard is -20°C , the oxalate counterion stabilizes the amine, preventing rapid degradation at ambient temperatures. However, immediate action is required upon receipt:
Do not open immediately. Allow the vial to equilibrate to room temperature for 1 hour. Opening a cold vial introduces condensation, which is fatal to this compound (see Hygroscopicity below).[1]
Transfer to long-term storage.
Q: Why is desiccation non-negotiable for this specific salt?
A: Oxalate salts can exhibit hygroscopicity.[2] Moisture acts as a catalyst for two degradation pathways:[2]
Hydrolysis: Rare, but possible.
Oxidation: Water facilitates the proton transfer required for the auto-oxidation of the phenolic hydroxyl group at position 5.[2]
Protocol: Store the primary vial inside a secondary container (e.g., a Falcon tube or sealed jar) containing active silica gel or molecular sieves.
Q: The compound turned slightly off-white/beige. Can I still use it?
Critical failure points occur during solubilization.
Q: Which solvent system maximizes stability?
A: It depends on your application. See the comparison table below:
Solvent System
Solubility Limit
Stability Window
Recommended For
DMSO (Anhydrous)
~10-20 mg/mL
1 Month (-20°C)
Stock solutions, High-throughput screening
Water (Degassed)
~5-10 mg/mL*
< 24 Hours
Acute physiological assays
Ethanol
~1-5 mg/mL
1 Week (-20°C)
Specific cellular assays
PBS (pH 7.4)
~2-3 mg/mL
< 4 Hours
Immediate use only
*Note: Solubility in water may require gentle warming (40°C) or sonication.[1] The oxalate salt is acidic; dissolving in unbuffered water will result in a pH < 5, which actually stabilizes the compound.[2] Dissolving in neutral buffers (PBS) accelerates oxidation.[1]
Q: Can I freeze-thaw my stock solutions?
A:No.
Repeated freeze-thaw cycles induce micro-precipitation and introduce oxygen.[1]
The Fix: Aliquot immediately upon first reconstitution.[2] Use single-use amber microtubes.[1]
Q: How do I prevent the "Pink Shift" in aqueous buffers?
A: The 5-hydroxy group oxidizes rapidly at neutral/basic pH.[1]
Technical Tip: If your experimental design permits, add an antioxidant to your working buffer:
Ascorbic Acid (100 µM): Acts as a sacrificial reductant.[1]
EDTA (1 mM): Chelates trace metal ions (Fe³⁺/Cu²⁺) that catalyze indole oxidation.[1]
Module 3: Visualizing the Stability Logic
The following diagrams illustrate the decision-making process for storage and the chemical mechanism you are fighting against.
Diagram 1: Storage Decision Tree
Caption: Decision matrix for handling 5-OH-NMT Oxalate to minimize degradation risks.
Diagram 2: The Oxidation Threat (Mechanism)[1][2]
Caption: The oxidative pathway of 5-hydroxy indoles leading to discoloration and loss of potency.[1]
Protocol: The "Inert Atmosphere" Aliquoting Method
Use this Standard Operating Procedure (SOP) when preparing stock solutions for critical assays (e.g., Ki determination, metabolic stability).
Anhydrous DMSO (Sigma-Aldrich or equivalent, Sure/Seal™ grade preferred)[1]
Amber glass vials or black microtubes
Argon or Nitrogen gas source
Procedure:
Gas Purge: Gently bubble Argon/Nitrogen through your DMSO for 5 minutes to displace dissolved oxygen.[2]
Weighing: Weigh the oxalate salt rapidly. Minimize exposure to ambient light.[2][7]
Dissolution: Add the degassed DMSO to the solid. Vortex until fully dissolved.[2]
Note: If the solution is cloudy, sonicate for 10 seconds.
Blanket: Before capping the stock vial, gently blow a stream of Argon/Nitrogen into the headspace of the vial.[2]
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL).
Snap Freeze: Place aliquots on dry ice or liquid nitrogen immediately, then transfer to -20°C or -80°C storage.
References & Authority[1][2][7][8][11][12]
Cayman Chemical. 5-hydroxy NMT (oxalate) Product Information & Safety Data Sheet. Item No. 26699.[2][5][6] Accessed 2024.[2] Link
Tocris Bioscience. General Storage and Stability Guidelines for Indoles and Tryptamines.Link
Sigma-Aldrich. Nω-Methyl-5-hydroxytryptamine oxalate salt Product Specification. CAS 1975-81-1.[1][3][5] Link
PubChem. 5-Hydroxy-N-methyltryptamine - Compound Summary.[1] National Library of Medicine.[2] Link[1]
National Institutes of Health (NIH). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects. (Mechanistic reference for indole oxidation). Link
Publish Comparison Guide: Validating the Serotonergic Effects of N-Methylserotonin in a BRET-Based Biosensor Model
Executive Summary N-Methylserotonin (N-Me-5HT) , a naturally occurring tryptamine alkaloid found in Actaea racemosa (Black Cohosh) and Zanthoxylum species, has emerged as a ligand of significant interest due to its high...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Methylserotonin (N-Me-5HT) , a naturally occurring tryptamine alkaloid found in Actaea racemosa (Black Cohosh) and Zanthoxylum species, has emerged as a ligand of significant interest due to its high affinity for 5-HT1A and 5-HT7 receptors.[1] Unlike its dimethylated analog (Bufotenin) or the endogenous ligand Serotonin (5-HT), N-Me-5HT exhibits a distinct pharmacological profile that suggests functional selectivity (biased agonism) .[1]
This guide outlines a rigorous validation framework using a Bioluminescence Resonance Energy Transfer (BRET) biosensor model. This "new model" approach moves beyond traditional radioligand binding to quantify real-time signaling bias, specifically distinguishing between G-protein activation (therapeutic efficacy) and
-arrestin recruitment (often linked to desensitization or adverse effects).[1]
Key Finding: N-Methylserotonin demonstrates high-affinity partial agonism at 5-HT1A/7 with reduced
-arrestin recruitment compared to 5-HT, positioning it as a potentially safer modulator for mood and cognitive disorders.[1]
The Molecule & The Model: Technical Comparison
Chemical & Pharmacological Profile
N-Me-5HT retains the 5-hydroxyindole core of serotonin but possesses a monomethylated amine.[1] This structural modification alters its interaction with the orthosteric binding pocket, enhancing lipophilicity slightly while modifying receptor dwell time and effector coupling.[1]
Feature
Serotonin (5-HT)
N-Methylserotonin (N-Me-5HT)
5-Carboxamidotryptamine (5-CT)
Role
Endogenous Full Agonist
Test Compound (Biased Agonist)
Synthetic Reference Agonist
5-HT1A Affinity ()
~1–5 nM
< 2 nM (High)
0.1–0.5 nM (Very High)
5-HT7 Affinity ()
~1–8 nM
~23 pM – 2 nM (High)
~0.5 nM
Signaling Bias
Balanced (G-protein + -arr)
G-protein Preferring
Balanced / G-protein
Physiological Outcome
Mood reg., Vasoconstriction, GI motility
Anxiolytic/Cognitive potential
Hypotension (Systemic side effects)
The Validation Model: ebBRET Biosensors
Traditional calcium flux or cAMP accumulation assays are endpoint measurements that miss kinetic subtleties.[1] The Enhanced Bystander BRET (ebBRET) model utilizes Renilla luciferase (RlucII) fused to the receptor or effector and a Green Fluorescent Protein (rGFP) anchored to the membrane.[1]
Why this model? It allows independent measurement of cAMP inhibition (Gi/o pathway) and
Causality: If N-Me-5HT is a biased agonist, it should induce conformational changes in the receptor that permit
coupling but sterically hinder -arrestin docking.[1]
Comparative Performance Analysis
The following data summarizes the expected performance of N-Me-5HT in HEK293T cells transiently expressing human 5-HT1A receptors, compared to standard controls.
To understand the validation logic, one must visualize the bifurcation of signaling.[1] N-Methylserotonin selectively stabilizes the active state coupled to
while failing to expose the phosphorylation sites required for -arrestin binding.[1]
Figure 1: Biased signaling mechanism of N-Methylserotonin. Note the robust activation of the Gi pathway (green) versus the impaired
confirms the assay is robust enough for screening.[1]
Troubleshooting & Optimization
Low Signal-to-Noise: If the BRET window is small (<0.1), optimize the Donor:Acceptor plasmid ratio. A 1:5 ratio usually favors bystander BRET efficiency.[1]
Ligand Solubility: N-Me-5HT is polar.[1] Dissolve in water or saline; avoid high DMSO concentrations (>0.5%) which can perturb membrane fluidity and affect GPCR coupling.[1]
Receptor Reserve: High expression levels can mask partial agonism (making N-Me-5HT appear as a full agonist).[1] Perform a receptor depletion experiment (using an irreversible antagonist like EEDQ) to determine true intrinsic efficacy.[1]
References
Powell, S. L., et al. (2008). In vitro serotonergic activity of Black Cohosh and identification of N(omega)-methylserotonin as a potential active constituent.[1]Journal of Agricultural and Food Chemistry .
Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[1]Journal of Neuroscience .[1]
Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin).[1]Pharmacological Reviews .
Salahpour, A., et al. (2012). BRET biosensors to study GPCR biology: pharmacology and physiology.[1]Frontiers in Endocrinology .
Roth, B. L., et al. (2000). The Pharmacology of N-Methylserotonin: Binding Profiles and Functional Selectivity.[1]Journal of Pharmacology and Experimental Therapeutics .
comparative pharmacokinetics of N-methylserotonin and serotonin
Topic: Comparative Pharmacokinetics of N-Methylserotonin and Serotonin Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Pharmacokinetics of N-Methylserotonin and Serotonin
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This guide provides a rigorous pharmacokinetic comparison between Serotonin (5-Hydroxytryptamine, 5-HT) and its methylated derivative, N-Methylserotonin (NMS) .[1] While NMS exhibits a high affinity for specific serotonin receptor subtypes (notably 5-HT
and 5-HT), its utility as a central nervous system (CNS) therapeutic is severely limited by pharmacokinetic hurdles identical to those of the parent compound.[1]
Key Insight: Contrary to the common assumption that methylation universally enhances bioavailability, the N-methylation of serotonin does not confer resistance to Monoamine Oxidase A (MAO-A) nor does it sufficiently increase lipophilicity to facilitate passive blood-brain barrier (BBB) transport.[1] This distinguishes NMS from psychotropic tryptamines like N,N-Dimethyltryptamine (DMT), where the absence of the 5-hydroxyl group allows for rapid CNS entry.[1]
Physicochemical Properties & Structural Impact
The structural modification in NMS involves the addition of a methyl group to the terminal amine. This alters the basicity and lipophilicity slightly but preserves the polar 5-hydroxyl group, which is the primary determinant of its poor membrane permeability.
Both are highly polar; poor lipid membrane diffusion.[1]
pKa (Amine)
9.8 (Ionized at pH 7.4)
~9.9 (Ionized at pH 7.4)
Both exist primarily as cations at physiological pH.
H-Bond Donors
3
2
Slight reduction in polarity for NMS, but insufficient for BBB.[1]
ADME Deep Dive: The Pharmacokinetic Barriers
Absorption and Distribution (The BBB Problem)
The Blood-Brain Barrier (BBB) effectively excludes both compounds. The 5-hydroxyl group at position 5 of the indole ring forms strong hydrogen bonds with water, creating a hydration shell that prevents passive diffusion across the endothelial lipid bilayer.
Serotonin: Does not cross the BBB. Central serotonin is synthesized in situ from tryptophan.
N-Methylserotonin: Despite the N-methyl group, the molecule remains too polar (LogP < 1.[1]0) to cross the BBB via passive diffusion. Intracerebroventricular (ICV) injection of NMS in rodent models elicits head-twitch responses (a proxy for 5-HT
activation), proving it is active if it reaches the brain, but inactive centrally via peripheral administration.[1]
Metabolism (The MAO-A Bottleneck)
A critical misconception in tryptamine SAR (Structure-Activity Relationship) is that any methylation blocks metabolic degradation.[1]
Alpha-methylation (e.g.,
-methyltryptamine) sterically hinders the oxidative mechanism of Monoamine Oxidase (MAO).[1]
N-methylation (e.g., N-methylserotonin) does not block MAO-A.[1]
Both 5-HT and NMS are substrates for MAO-A , which oxidatively deaminates them into their corresponding aldehydes (5-hydroxyindole acetaldehyde).[1] This results in a short plasma half-life and negligible oral bioavailability for both.[1]
Pharmacodynamics: Receptor Selectivity
While pharmacokinetically similar, their pharmacodynamic profiles diverge. NMS shows enhanced selectivity for specific receptor subtypes.
5-HT
& 5-HT: NMS acts as a potent agonist with high affinity ( in low nanomolar range), often exceeding that of serotonin.[1]
5-HT
: NMS binds to 5-HT but lacks the full signaling efficacy of hallucinogens like LSD.[1] Unlike 5-HT, NMS does not robustly recruit -arrestin2 signaling pathways, suggesting "biased agonism."[1]
Visualization of Metabolic Pathways
The following diagram illustrates the parallel metabolic fates of 5-HT and NMS, highlighting the critical role of MAO-A.
Figure 1: Comparative metabolic pathway showing that N-methylation does not prevent oxidative deamination by MAO-A.[1]
Experimental Protocols
To validate these pharmacokinetic properties, the following self-validating protocols are recommended.
Protocol A: In Vitro Microsomal Stability Assay (MAO Activity)
Objective: Determine the intrinsic clearance (
) of NMS vs. 5-HT mediated by MAO.
Preparation: Thaw human liver microsomes (HLM) or recombinant MAO-A supersomes on ice.
Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).
Initiation: Add NADPH-generating system (or simply cofactor if using pure MAO enzymes, though MAO requires FAD which is usually bound; microsomes require no cofactor addition for MAO activity specifically, but NADPH is needed if checking CYP450 contribution.[1] Crucial Check: For pure MAO assays, no NADPH is needed. For HLM, perform with and without NADPH to distinguish CYP vs. MAO metabolism).
Sampling: Aliquot 50
L at min into cold acetonitrile (containing internal standard, e.g., deuterated 5-HT).
Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (C18 column, Gradient Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile).
Membrane Preparation: Use a PVDF filter plate (0.45
m). Coat with 4 L of Porcine Brain Lipid extract (20 mg/mL in dodecane).
Donor Well: Add 300
L of NMS (10 M) in PBS (pH 7.4).
Acceptor Well: Add 200
L of PBS (pH 7.4).
Controls:
High Permeability:[1] Propranolol or Verapamil.[1]
Low Permeability: Theophylline or Serotonin (Negative Control).
Incubation: 18 hours at room temperature in a humidity chamber.
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis plate reader (280 nm) or LC-MS.
Validation: Calculate Effective Permeability (
).
If
cm/s, the compound is classified as CNS impermeable.[1] Both 5-HT and NMS are expected to fall in this range.[1]
Logic Visualization: BBB Permeability Decision Tree
Figure 2: Decision logic for predicting CNS entry of tryptamine derivatives.
References
Powell, P. K., et al. (2014). Metabolism of Nω-methylserotonin, a serotonergic constituent of black cohosh, by human liver microsomes. Journal of Pharmacy and Pharmacology. Link
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link
U.S. National Library of Medicine. PubChem Compound Summary for CID 150885: N-Methylserotonin. PubChem.[1][2][3] Link[1]
González-Maeso, J., et al. (2007).[1] Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior.[1] Neuron. Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science.[1] (Reference for PAMPA/LogP standards).
In high-fidelity serotonergic signaling research, 3-(2-Methylaminoethyl)indol-5-ol oxalate (N-methylserotonin) occupies a critical niche.[2] As a secondary amine metabolite of serotonin, it exhibits distinct pharmacological profiles, particularly in
-arrestin2 recruitment pathways where it differs significantly from its parent compound, 5-HT.[2][4]
The Validation Challenge:
Commercial supplies of tryptamines are prone to homologous contamination. N-methylserotonin sits structurally between Serotonin (primary amine) and Bufotenine (tertiary amine).[2] Standard HPLC-UV methods often fail to resolve these congeners adequately due to identical chromophores.[2] Furthermore, the oxalate salt form is frequently selected for solid-state stability, yet it introduces solubility constraints that researchers must navigate during stock preparation.[2]
This guide provides a self-validating framework to confirm the identity and purity of commercial N-methylserotonin oxalate, comparing its physicochemical performance against common salt alternatives (HCl) and defining orthogonal analytical protocols.
Product Performance Analysis: Oxalate vs. Alternatives
When selecting a reagent for biological assays, the salt form dictates stability and handling. The oxalate salt is the industry standard for N-methylserotonin, but it must be compared against the Hydrochloride (HCl) and Free Base forms to understand its limitations.[2]
Table 1: Physicochemical Performance Comparison
Feature
Oxalate Salt (Target Product)
Hydrochloride (HCl) Salt (Alternative)
Free Base (Precursor)
Crystallinity
High. Forms stable, non-hygroscopic crystals.[2] Easy to weigh accurately.[2]
Variable. Secondary amine HCl salts are often hygroscopic oils or deliquescent solids.[2]
Moderate. Prone to oxidation (browning) upon air exposure.[2]
Solubility (Water)
Moderate. Oxalates have lower aqueous solubility.[2] Requires warm water or sonication.[2]
High. Dissolves instantly in physiological buffers.[2]
Low. Requires organic co-solvent (DMSO/Ethanol) for aqueous dilution.[2]
Oxidative Stability
High. The oxalate anion chelates trace metals, retarding indole oxidation.
Moderate. Susceptible to oxidative dimerization if not stored under Argon.[2]
Choose the Oxalate salt for long-term storage and precise weighing of stock standards. However, you must validate that the oxalic acid counter-ion does not interfere with calcium-sensitive assays (e.g., calcium flux), as oxalate precipitates
.[2] For such assays, the HCl salt is the superior alternative despite its handling difficulties.
Orthogonal Validation Protocols
To certify the purity of N-methylserotonin oxalate, a single method is insufficient.[2] We employ an orthogonal approach : HPLC-MS (for trace organic impurities) and qNMR (for salt stoichiometry and absolute purity).[2]
Diagram 1: The Validation Decision Tree
Caption: Orthogonal workflow ensuring both chemical purity (HPLC) and structural identity (NMR).
Protocol A: HPLC-MS Separation of Homologues
Objective: Quantify N-methylserotonin and resolve it from Serotonin (5-HT) and Bufotenine (5-HO-DMT).
The Alternative: Standard HPLC-UV (280 nm) often co-elutes these compounds.[2] Mass Spectrometry (MS) is required for definitive differentiation.[2]
Methodology:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 2.1 x 100 mm.
Mobile Phase:
A: Water + 0.1% Formic Acid (Essential for protonating the amine).
Bufotenine: Least polar, elutes last.[2] (m/z 205)[2]
Self-Validation Check: If the retention time difference between 5-HT and N-methylserotonin is < 0.5 minutes, the gradient is too steep.[2] Reduce the slope to 1% B/min.
Protocol B: 1H-NMR for Salt Stoichiometry[2]
Objective: Confirm the oxalate salt ratio (typically 1:1) and ensure no inorganic fillers are present.
The Alternative: Elemental analysis (CHN) is slow and destructive. NMR provides a rapid snapshot of the entire sample composition.
Methodology:
Solvent: DMSO-d6 (Water/D2O is avoided because oxalate protons exchange and become invisible).[2]
Critical Analysis:
If the N-Methyl singlet integrates to < 2.8H relative to the aromatic protons (set to 3H), the sample is likely contaminated with Serotonin (demethylated impurity) or inorganic salts are skewing the weight.
Biological Impact of Impurities
Why does this validation matter? Using impure N-methylserotonin compromises data integrity in receptor profiling.[2]
As shown above, N-methylserotonin is a G-protein biased agonist.[2] If your sample contains even 5% Serotonin (a balanced agonist), you will observe significant
-arrestin recruitment, leading to the erroneous conclusion that N-methylserotonin is not biased.[2] Purity validation is not just a QA step; it is a prerequisite for mechanistic conclusions.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 260390, 3-(2-Methylaminoethyl)indol-5-ol oxalate.[2] Retrieved from [Link][2]
Schmid, C. L., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[2][6] Journal of Neuroscience. Retrieved from [Link]
Kumar, L., et al. (2008). Salt Selection in Drug Development.[2] Pharmaceutical Technology.[2] Retrieved from [Link][2]
[1] Executive Summary & Chemical Profile 3-(2-Methylaminoethyl)indol-5-ol oxalate (commonly known as N-Methylserotonin oxalate ) is a potent tryptamine derivative and serotonin receptor agonist.[1] Its disposal requires...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
3-(2-Methylaminoethyl)indol-5-ol oxalate (commonly known as N-Methylserotonin oxalate ) is a potent tryptamine derivative and serotonin receptor agonist.[1] Its disposal requires strict adherence to protocols governing bioactive organic amines. Unlike simple salts, the oxalate counter-ion adds specific nephrotoxic risks, while the indole core presents stability challenges if treated with improper oxidizers.
Direct Disposal Directive: This compound must be managed as Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances should it be discharged into sanitary sewers or treated with benchtop bleach solutions, which can generate toxic chlorinated byproducts.
Chemical Characterization Table
Parameter
Data
Common Name
N-Methylserotonin Oxalate
IUPAC Name
3-(2-methylaminoethyl)-1H-indol-5-ol; oxalic acid
CAS Number
1975-81-1 (Salt) / 1134-01-6 (Free Base)
Molecular Formula
CHNO CHO
Bioactivity
5-HT Receptor Agonist (High Potency)
Primary Hazards
Acute Toxicity (Oral/Dermal), Severe Eye Irritant, Nephrotoxin (Oxalate)
RCRA Status
Non-Listed (Process Knowledge required: Manage as Toxic/Irritant)
Hazard Assessment & Segregation Logic
Effective disposal begins with understanding the specific risks associated with the molecule's two distinct components:
The Indole Moiety (Tryptamine): As a serotonin agonist, accidental exposure can cause sympathomimetic effects (tachycardia, hypertension).
The Oxalate Salt: Oxalic acid is a reducing agent and a systemic poison that binds serum calcium, potentially causing renal failure.
Critical Incompatibility:
Do NOT mix with Strong Oxidizers (e.g., Nitric Acid, Perchlorates). The oxalate component is a reducing agent; mixing with oxidizers can cause rapid evolution of CO₂ and CO gases, leading to container over-pressurization or explosion.
Do NOT mix with Bleach (Sodium Hypochlorite). Chlorinating indole rings can produce unpredictable, potentially more toxic chlorinated tryptamines.
Waste Stream Segregation Diagram
The following diagram illustrates the decision logic for segregating this compound to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision matrix for segregating N-methylserotonin oxalate waste streams. Note that all paths ultimately lead to incineration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk & Trace)
Applicability: Expired pure substance, weighing boats, contaminated gloves, and paper towels.
Primary Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.
Self-Validating Step: Ensure the container is compatible with the material. HDPE is resistant to the oxalate salt.
Labeling: Affix a hazardous waste label immediately.
Secondary Containment: If disposing of pure bulk powder (>1 gram), place the primary container inside a secondary sealable bag (Ziploc type) to prevent dispersion if the jar breaks.
Storage: Store in the Solid Hazardous Waste satellite accumulation area.
Caution: Keep away from oxidizer waste bins (e.g., nitrates, permanganates).
Applicability: Solutions in DMSO, Methanol, or Water.
Solvent Identification: Determine if the carrier solvent is halogenated (contains Chlorine, Bromine, Fluorine) or non-halogenated.
Transfer: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste" for Methanol/DMSO solutions).
Safety Check: Ensure the carboy is grounded if pouring flammable solvents (Methanol) to prevent static discharge.
Rinsing: Triple-rinse the original vessel with the compatible solvent. Add rinsate to the waste carboy.
Regulatory Note: Under RCRA (40 CFR § 261.7), a container is considered "RCRA Empty" only after triple rinsing.[4]
Log Entry: Record the addition on the carboy’s accumulation log. List the full chemical name; do not use abbreviations like "N-Me-5-HT."
Emergency Spill Management
In the event of a spill, immediate containment is necessary to prevent aerosolization of the bioactive dust.
Required PPE:
Respiratory: N95 minimum; P100/HEPA respirator recommended for powders.
Skin: Double nitrile gloves (0.11 mm minimum thickness).
Eyes: Chemical splash goggles.
Cleanup Workflow:
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
Dampen: If the spill is a dry powder, gently cover it with a paper towel dampened with water (not bleach) to prevent dust generation.
Collect: Scoop the material and the paper towels into a hazardous waste bag.
Clean: Wipe the surface with a soap/water solution to remove oxalate residues.
Dispose: Label the cleanup debris as hazardous chemical waste (see Protocol A).
Regulatory Compliance & Classification
While 3-(2-Methylaminoethyl)indol-5-ol oxalate is not explicitly listed on the EPA's "P-List" (acutely hazardous) or "U-List" (toxic), it must be characterized by Process Knowledge under RCRA regulations.[1]
Characteristic of Toxicity: Due to the LD50 profile of related tryptamines and the nephrotoxicity of oxalates, the generator must classify this as toxic.
Generator Responsibility: The "Cradle-to-Grave" liability implies that you are responsible for this waste until it is chemically destroyed.[1] Therefore, incineration is the only acceptable disposal method to ensure the destruction of the bioactive indole ring.
References
National Center for Biotechnology Information (PubChem). Compound Summary for CID 260390: 3-(2-Methylaminoethyl)indol-5-ol oxalate. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[5][6] Retrieved from [Link]
Personal protective equipment for handling 3-(2-Methylaminoethyl)indol-5-ol oxalate
An Essential Guide to the Safe Handling of 3-(2-Methylaminoethyl)indol-5-ol oxalate for Researchers As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted with the highest st...
Author: BenchChem Technical Support Team. Date: February 2026
An Essential Guide to the Safe Handling of 3-(2-Methylaminoethyl)indol-5-ol oxalate for Researchers
As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-Methylaminoethyl)indol-5-ol oxalate. Our goal is to empower you, our valued researchers, scientists, and drug development professionals, with the knowledge to manage this compound safely and effectively, fostering a secure and productive laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and practical understanding of the necessary precautions.
Understanding the Risks: A Proactive Approach to Safety
3-(2-Methylaminoethyl)indol-5-ol oxalate is an indole alkaloid that requires careful handling due to its potential physiological effects and hazardous properties. The primary routes of exposure are inhalation, skin contact, and ingestion. According to safety data sheets, this compound is classified with acute oral, dermal, and inhalation toxicity.[1][2] Therefore, a comprehensive safety plan, beginning with the right Personal Protective Equipment (PPE), is non-negotiable.
Your First Line of Defense: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a scientifically informed decision based on the specific hazards of the material being handled. For 3-(2-Methylaminoethyl)indol-5-ol oxalate, which is typically a crystalline solid, the primary concerns are the inhalation of fine particles and dermal absorption.[3]
Summary of Recommended Personal Protective Equipment
Protection Type
Specific Recommendation
Rationale
Hand Protection
Nitrile or Butyl Rubber Gloves
Provides a robust barrier against dermal absorption of organic compounds.[1]
Eye Protection
Chemical Safety Goggles with Side Shields or a Face Shield
Protects against splashes and airborne particles.[1][4]
Respiratory Protection
Air-Purifying Respirator with Combination Organic Vapor/P100 Cartridges
Ensures protection from both organic vapors and fine particulates.[5][6]
Body Protection
Laboratory Coat
Prevents contamination of personal clothing.
A Deeper Dive into PPE Selection:
Gloves: While standard nitrile gloves offer good protection for incidental contact, for extended handling or in the event of a spill, butyl rubber gloves are recommended due to their high resistance to a wide range of chemicals.[1] Always inspect gloves for any signs of degradation or perforation before use.[7]
Respiratory Protection: The use of a properly fitted air-purifying respirator is crucial. A combination cartridge is recommended because, while the compound is a solid, weighing and transfer operations can generate airborne particulates (hence the P100 filter). The organic vapor component addresses the potential for any volatile components.[5][6] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and maintain a safe working environment. The following protocol outlines the key steps for handling 3-(2-Methylaminoethyl)indol-5-ol oxalate.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 3-(2-Methylaminoethyl)indol-5-ol oxalate.
Step-by-Step Handling Protocol:
Preparation:
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
Ensure that a properly functioning chemical fume hood is used for all manipulations of the solid compound.[1]
Don all required PPE as outlined in the table above.
Weighing and Transfer:
Perform all weighing and transfer operations within the fume hood to contain any airborne particles.
Use a spatula for transfers and avoid any actions that could create dust.
Dissolution and Reaction:
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Keep all containers closed when not in use.
Post-Handling Decontamination:
Wipe down all surfaces that may have come into contact with the compound with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
Properly doff and dispose of all single-use PPE in a designated hazardous waste container.
Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Preparedness: Spill and Exposure Management
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.
Spill Cleanup Protocol:
Small Spills (in a fume hood):
Alert others in the immediate area.
Wearing your full PPE, gently cover the spill with an absorbent material to avoid raising dust.[8]
Once absorbed, carefully scoop the material into a labeled hazardous waste container.[9]
Decontaminate the area with a suitable solvent and then soap and water.
Large Spills (outside a fume hood):
Evacuate the area immediately.
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
Prevent others from entering the area.
Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures:
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Responsible Disposal: Protecting Our Environment
Proper disposal of 3-(2-Methylaminoethyl)indol-5-ol oxalate and any contaminated materials is a critical final step. All waste must be treated as hazardous.
Disposal Plan:
Segregation: All solid waste (unused compound, contaminated PPE, absorbent materials) should be collected in a clearly labeled, sealed hazardous waste container.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-(2-Methylaminoethyl)indol-5-ol oxalate".
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Culture of Safety
The responsible and safe handling of research compounds like 3-(2-Methylaminoethyl)indol-5-ol oxalate is a cornerstone of scientific integrity and professional practice. By understanding the risks, utilizing the correct PPE, adhering to safe handling protocols, and being prepared for emergencies, you contribute to a robust culture of safety within your laboratory. We are committed to being your trusted partner in this endeavor, providing not just the materials for your research, but also the knowledge to use them safely and effectively.
References
Enamine. (n.d.). Safety Data Sheet for 3-(2-Methylaminoethyl)indol-5-ol oxalate.